2-Bromobutanal

Catalog No.
S686174
CAS No.
24764-97-4
M.F
C4H7BrO
M. Wt
151 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromobutanal

CAS Number

24764-97-4

Product Name

2-Bromobutanal

IUPAC Name

2-bromobutanal

Molecular Formula

C4H7BrO

Molecular Weight

151 g/mol

InChI

InChI=1S/C4H7BrO/c1-2-4(5)3-6/h3-4H,2H2,1H3

InChI Key

HAIGSNHRJAADFJ-UHFFFAOYSA-N

SMILES

CCC(C=O)Br

Canonical SMILES

CCC(C=O)Br

Predicted 1H NMR Spectrum of 2-Bromobutanal

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the expected chemical shifts, multiplicity, and integration for the four distinct proton environments in 2-bromobutanal [1] [2].

Proton Position Chemical Shift (δ, ppm) Multiplicity Integration Rationale / Hydrogen Environment
Ha (Aldehyde, -CHO) 9.5 - 9.8 Singlet 1H Strongly deshielded by the carbonyl group [2].
Hb (Methine, -CHBr-) 4.2 - 4.6 Multiplet (or doublet of doublets) 1H Deshielded by the electronegative bromine atom [1] [2].
Hc (Methylene, -CH2-) 1.8 - 2.5 Complex Multiplet 2H Adjacent to the carbonyl group; coupling to Hb and Hd creates complexity [1].
Hd (Methyl, -CH3) 1.0 - 1.2 Triplet 3H Shielded alkyl region; coupled to the two equivalent Hc protons [1] [3].

Experimental Protocol for NMR Analysis

For researchers needing to acquire and interpret the spectrum, here is a standard experimental methodology [4] [5].

  • Sample Preparation: Dissolve a neat sample of this compound (approx. 10-20 mg) in 0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl3) is a suitable and common choice. Transfer the solution to a standard 5 mm NMR tube [2] [5].
  • Data Acquisition: Run a standard 1D proton (¹H) NMR experiment. Typical parameters include a spectral width of 0-14 ppm and sufficient scans to achieve a good signal-to-noise ratio. For full structural confirmation, additional 2D experiments like COSY (to identify coupled proton networks) and HSQC (to correlate protons directly to their carbon atoms) are highly recommended [4].
  • Interpretation Workflow: The process of analyzing the spectrum follows a logical sequence to piece together the molecular structure from the signals. The diagram below outlines this workflow.

G Start Start: Acquire 1H NMR Spectrum S1 1. Count Signals (Different proton environments) Start->S1 S2 2. Analyze Chemical Shifts (Identify functional groups) S1->S2 S3 3. Determine Multiplicity (Identify neighboring protons) S2->S3 S4 4. Check Integration (Count protons per environment) S3->S4 S5 5. Assemble Fragments (Build molecular structure) S4->S5 End Proposed Structure Verified S5->End

NMR spectrum interpretation follows a stepwise analysis of key spectral features.

Key Interpretation Notes

  • Aldehyde Proton (Ha): The signal for this proton is a key diagnostic marker. It will appear as a singlet in the far downfield region (9.5-9.8 ppm) because it has no adjacent protons to cause splitting [2] [5].
  • Complexity at C3: The methylene group's protons (Hc) are diastereotopic and coupled to both Hb and Hd. This will not be a simple triplet but will likely appear as a complex multiplet [6].
  • Advanced Techniques: For unambiguous assignment, especially of the overlapping multiplet regions, 2D NMR experiments are essential. A COSY spectrum will show correlations between Hb-Hc and Hc-Hd, confirming their connectivity [4].

References

Chemical Identity and Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the basic identifying information and physicochemical data for 2-Bromobutanal from the available sources [1] [2].

Property Value
CAS Registry Number 24764-97-4 [1] [2]
Molecular Formula C4H7BrO [1] [2]
Average Molecular Mass 151.00 g/mol [1]
SMILES Code CCC(Br)C=O [1]
MDL Number MFCD17013385 [1] [2]

Safety and Handling Considerations

While specific hazard statements for this compound are not listed in the search results, the following general safety principles apply when handling laboratory chemicals:

  • Assume High Hazard Potential: Due to the reactive aldehyde and alkyl bromide functional groups, treat this compound as highly flammable, toxic, and a severe irritant.
  • Consult Reliable Databases: Search for 24764-97-4 on official chemical safety websites like the NIH PubChem or vendor-specific SDS databases for the most current hazard information [1].
  • Adopt Rigorous Safety Practices: Use appropriate personal protective equipment (PPE) including gloves and safety goggles. Work within a certified fume hood to prevent inhalation of vapors and avoid all contact with skin or eyes [3].

Experimental and Regulatory Context

For research involving synthesis or use of similar halogenated compounds, the following workflow outlines key safety and experimental considerations:

G Start Plan Experiment with this compound A Source SDS from Supplier or PubChem Start->A B Identify Hazards: Flammability, Toxicity, Irritancy A->B C Implement Controls: Fume Hood, PPE, Bonding/Grounding B->C D Execute Experiment with Continuous Monitoring C->D E Dispose Waste per Regulatory Guidelines D->E

Experimental safety workflow for hazardous chemicals

  • Flammability Classifications: this compound is likely classified as a Category 2 or 3 Flammable Liquid under OSHA guidelines [4]. The related compound 2-bromobutane has a flash point of 21°C (70°F) [3], indicating high flammability.
  • Synthesis Protocols: In published synthetic procedures, similar brominated compounds like 1-bromobutane and 1-bromodecane are used as reagents for the quaternization of nitrogen atoms in heterocycles such as nicotinamide [5]. These reactions are typically carried out in solution with subsequent purification steps.

References

Structural Analysis of 2-Bromobutanal

Author: Smolecule Technical Support Team. Date: February 2026

The chiral center in 2-bromobutanal is located at carbon 2. This carbon is a stereocenter because it is bonded to four different substituents [1].

Atomic Center Bonded Substituents Chirality

| Carbon 2 (C2) | -H (Hydrogen) -Br (Bromine) -CHO (Aldehyde group) -CH₂CH₃ (Ethyl group) | Chiral (four different groups) |

This structure means this compound can exist as a pair of enantiomers: the (R)- and (S)- configurations [1] [2].

Synthetic Applications in Drug Development

This compound serves as a key starting material in stereoselective synthesis. Recent research uses 4-bromobutanal, a closely related compound, to demonstrate this application [3].

  • Building Chiral Scaffolds: 4-Bromobutanal is converted into chiral N-tert-butanesulfinyl imines. These intermediates undergo highly stereoselective reactions with organometallic reagents to introduce new chiral centers with precise three-dimensional control [3].
  • Synthesis of β-Homoprolines: This methodology enables efficient enantioselective synthesis of α-disubstituted β-homoprolines [3]. Incorporating these constrained, unnatural amino acids into peptides is a promising strategy to modulate their biological activity, conformation, and metabolic stability for therapeutic applications [3].

This workflow shows how a simple chiral precursor like a bromobutanal derivative enables complex molecule synthesis.

G Start 4-Bromobutanal (Derivative of this compound) A Chiral N-tert-butanesulfinyl Imine Intermediate Start->A B Stereodivergent Allylation (with In, Zn, etc.) A->B C Cyclization B->C End Chiral α-Disubstituted β-Homoproline C->End

Key Experimental Considerations

For researchers aiming to use this compound in synthesis, several factors are critical for success:

  • Stereocenter Integrity: The bromine atom is a good leaving group, making the chiral center susceptible to nucleophilic substitution reactions like SN2, which inverts stereochemistry [2]. This must be considered when planning reaction steps to preserve or intentionally invert the desired configuration.
  • Choice of Organometallic Reagent: In the allylation step, the metal (e.g., In, Zn, Mg) and solvent (e.g., THF, DMF) significantly impact both the reaction yield and the diastereoselectivity of the new chiral center formed [3]. For instance, using zinc in DMF with LiCl can produce the opposite diastereomer compared to other conditions [3].

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromobutane

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Profile

2-Bromobutane is a secondary alkyl halide that serves as a versatile model substrate and building block in organic synthesis. Its value in drug development and research stems from its reactivity in nucleophilic substitution reactions, which allow for the introduction of diverse functional groups. The molecule contains a chiral center, making the stereochemical outcomes of these reactions—whether inversion of configuration or racemization—a critical consideration for synthesizing enantiomerically pure compounds [1] [2]. These reactions primarily proceed via two competing mechanisms: the bimolecular substitution (SN2), which is concerted and results in inversion of stereochemistry, and the unimolecular substitution (SN1), which is stepwise and proceeds through a planar carbocation intermediate, leading to racemization [3] [4]. The balance between these pathways is highly dependent on reaction conditions and the structure of the reagents.

Reaction Mechanisms and Stereochemistry

Understanding the mechanistic pathways is essential for predicting and controlling the outcome of reactions with 2-bromobutane.

The SN2 Mechanism

The SN2 mechanism is a concerted, single-step process in which the nucleophile attacks the electrophilic carbon from the backside, directly opposite the leaving group (bromide). This backside attack leads to a transition state with a trigonal bipyramidal geometry, resulting in a definitive inversion of configuration at the chiral carbon [1]. For 2-bromobutane, this means an enantiomerically pure (R)-enantiomer would be converted to the (S)-enantiomer of the product. The SN2 rate follows second-order kinetics, depending on the concentrations of both 2-bromobutane and the nucleophile Rate = k[2-bromobutane][Nu] [1] [5]. However, as a secondary alkyl halide, 2-bromobutane exhibits slower SN2 reactivity compared to primary alkyl halides due to increased steric hindrance around the reaction center, which impedes the nucleophile's approach [1] [4].

The SN1 Mechanism

The SN1 mechanism is a stepwise process that begins with the spontaneous, rate-determining ionization of the alkyl halide to form a planar, sp²-hybridized carbocation intermediate and the bromide anion. In a second, faster step, a nucleophile attacks this carbocation from either face with equal probability [3] [4]. When this reaction occurs at the chiral carbon of 2-bromobutane, it results in racemization—a mixture of both enantiomers. The rate of an SN1 reaction depends only on the concentration of the alkyl halide Rate = k[2-bromobutane] [4]. The stability of the carbocation intermediate is crucial; the secondary carbocation derived from 2-bromobutane is relatively stable, allowing this pathway to compete with the SN2 mechanism under appropriate conditions.

The following diagram illustrates the logical decision-making process for predicting the dominant reaction pathway based on reaction parameters.

G Start Start: Reaction of 2-Bromobutane Node1 Evaluate Nucleophile Start->Node1 Node2 Strong Nucleophile? (e.g., I⁻, RO⁻, NC⁻) Node1->Node2 Node3 Evaluate Solvent Node2->Node3 Yes Node7 Weak Nucleophile? (e.g., H₂O, ROH) Node2->Node7 No Node4 Polar Aprotic Solvent? (e.g., Acetone, DMSO) Node3->Node4 Node5 SN2 Pathway Predominant Node4->Node5 Yes Node6 SN1 Pathway Predominant Node4->Node6 No Node7->Node3 No Node8 Polar Protic Solvent? (e.g., Water, EtOH) Node7->Node8 Yes Node8->Node3 No Node8->Node6 Yes

Quantitative Data and Factors Influencing Reactivity

The relative rate of nucleophilic substitution and the competition between SN1 and SN2 pathways are governed by several key factors. The data in the following tables summarize these effects quantitatively.

Table 1: Impact of Alkyl Halide Structure on Relative SN2 Reaction Rate [1] [5]

Alkyl Halide Structure Classification Relative SN2 Rate Rationale
CH₃Br Methyl ~1,200,000 Minimal steric hindrance allows unencumbered backside attack.
CH₃CH₂CH₂Br Primary ~1,350 Increased steric hindrance compared to methyl.
(CH₃)₂CHBr Secondary ~1 Moderate steric hindrance significantly slows the reaction.
(CH₃)₃CBr Tertiary Too slow to measure Extreme steric shielding prevents backside attack.

Table 2: Relative Rates of SN2 Reaction with Common Nucleophiles (in polar aprotic solvent) [4]

Nucleophile Relative Rate
CN⁻ ~12,500
I⁻ ~1,300
HO⁻ ~1,000
Br⁻ ~100
CH₃COO⁻ ~10
Cl⁻ ~1 (Reference)

Table 3: Leaving Group Ability in Nucleophilic Substitution [5] [4]

Leaving Group (X) Relative Rate (SN2) Conjugate Acid (pKₐ)
I⁻ ~150 HI (-10)
Br⁻ ~10 HBr (-9)
Cl⁻ ~1 HCl (-7)
H₂O Very Slow H₃O⁺ (-1.7)

Experimental Protocols

This section provides a standardized laboratory procedure for investigating the SN2 reactivity of 2-bromobutane and analogous alkyl halides, adapted from a common educational laboratory experiment [5].

Protocol: Qualitative Analysis of SN2 Reactivity with Sodium Iodide in Acetone

Objective: To observe and compare the relative rates of SN2 reactions for different alkyl halides, including 2-bromobutane, by exploiting the precipitation of sodium bromide as a visual indicator.

Principle: Sodium iodide (NaI) is soluble in acetone, whereas sodium chloride (NaCl) and sodium bromide (NaBr) are not. When an alkyl halide (R-Cl or R-Br) undergoes an SN2 reaction with iodide (I⁻), the resulting NaBr or NaCl precipitates from the solution, causing cloudiness. The time until precipitation appears is inversely proportional to the reaction rate RX + NaI → RI + NaX(s) [5].

  • Materials

    • Alkyl Halides: 1-bromobutane, 2-bromobutane, 2-bromo-2-methylpropane (tert-butyl bromide), 1-chlorobutane.
    • Reagent: 15% (w/v) Sodium Iodide (NaI) in Acetone.
    • Equipment: Three clean, dry 10-cm test tubes with corks (not rubber stoppers), micropipette or dropper, timer, 1 mL and 2 mL graduated pipettes.
  • Safety and Waste

    • Perform all procedures in a fume hood while wearing appropriate personal protective equipment (safety glasses, gloves, lab coat).
    • 2-Bromobutane is flammable and an irritant. Sodium iodide can be harmful if ingested.
    • Collect all reaction mixtures in a designated halogenated organic waste container. Do not pour down the drain [5].
  • Procedure

    • Part 1: Effect of Alkyl Halide Structure
      • Label three test tubes: "1° R-Br", "2° R-Br", and "3° R-Br".
      • Add 2 mL of 15% NaI in acetone to each tube.
      • To the respective tubes, add 2 drops of 1-bromobutane (1°), 2-bromobutane (2°), and 2-bromo-2-methylpropane (3°).
      • Cork the tubes immediately and shake to mix. Observe closely for the first 15-20 minutes and note the time when cloudiness or a precipitate first appears.
    • Part 2: Effect of the Leaving Group
      • Label two test tubes: "R-Br" and "R-Cl".
      • Add 1 mL of 15% NaI in acetone to each tube.
      • Add 2 drops of 1-bromobutane to the first tube and 2 drops of 1-chlorobutane to the second.
      • Cork, shake, and observe as before.
  • Data Analysis and In-Lab Questions

    • Question 1: Which alkyl bromide (1-bromobutane, 2-bromobutane, or 2-bromo-2-methylpropane) reacted fastest? Which was slowest? Explain how your observations align with the steric demands of the SN2 mechanism [5].
    • Question 2: Compare the reactivity of 1-bromobutane and 1-chlorobutane. Explain how the nature of the leaving group affects the SN2 reaction rate. Based on this, would you predict 1-iodobutane to react faster or slower? [5]

Applications in Drug Development and Conclusion

The principles governing the nucleophilic substitution of 2-bromobutane are directly applicable to synthetic organic chemistry in drug development. The ability to predict and control whether a reaction proceeds via SN1 or SN2 allows medicinal chemists to strategically plan the synthesis of target molecules with the correct stereochemistry, a non-negotiable requirement for the biological activity of many Active Pharmaceutical Ingredients (APIs) [2]. For instance, a chiral synthon derived from an enantiomerically pure 2-bromobutane precursor could be used to construct a specific stereoisomer of a drug molecule.

References

Comprehensive Application Notes and Protocols: 2-Bromobutanal in Flow Chemistry for Pharmaceutical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Bromobutanal in Modern Chemical Synthesis

This compound represents a valuable α-halogenated carbonyl compound that serves as a versatile synthetic intermediate in pharmaceutical research and development. This compound belongs to the broader class of alkyl halides, which are widely recognized for their reactivity and utility in constructing complex molecular architectures through nucleophilic substitution and subsequent functionalization reactions. The strategic incorporation of both bromine and aldehyde functional groups within the same molecule provides dual reactivity pathways that can be exploited for further chemical transformations, making this compound particularly useful in multistep synthetic sequences.

Recent advances in flow chemistry technologies have revolutionized the handling and processing of reactive intermediates like this compound, enabling safer, more efficient, and more selective synthesis compared to traditional batch methods. The implementation of continuous flow systems addresses several challenges associated with the production and utilization of this compound, including its potential instability, toxicity concerns, and the exothermic nature of its formation reactions. For pharmaceutical applications specifically, the ability to precisely control reaction parameters in flow systems ensures consistent product quality while mitigating risks associated with genotoxic impurities, a critical consideration in drug substance manufacturing [1] [2].

Pharmaceutical Relevance and Significance

Genotoxicity Considerations for Alkyl Halides

In pharmaceutical development, alkyl halides constitute an important class of Potential Genotoxic Impurities (PGIs) that require careful monitoring and control strategies. These compounds can potentially alkylate DNA bases at specific sites such as N-7 of guanine and N-3 of adenine, leading to mutagenic concerns that must be addressed throughout the API manufacturing process [1]. As part of this compound class, this compound falls under regulatory scrutiny, necessitating robust analytical control strategies to ensure patient safety.

Quantitative Structure-Activity Relationship (Q-SAR) approaches utilizing both expert knowledge rule-based software and statistical-based software have been developed to assess the genotoxic potential of alkyl halides. These in silico tools provide valuable early warning systems for predicting genotoxicity, helping researchers classify compounds according to ICH M7 guidelines and implement appropriate control measures [1]. For alkyl halides confirmed to have genotoxic potential, strict limits based on the Threshold of Toxicological Concern (TTC) concept are applied, typically set at 1.5 μg/day, requiring highly sensitive analytical methods capable of detecting these compounds at trace levels.

Synthetic Utility in Pharmaceutical Intermediates

Table 1: Pharmaceutical Applications of this compound and Related Alkyl Halides

Application Area Specific Use Significance References
Nucleophilic Substitution Starting material for C-C bond formation Enables carbon chain elongation and functionalization [3]
Heterocycle Synthesis Building block for nitrogen-containing rings Important for pharmaceutical core structures [2]
Organometallic Intermediates Lithium-halogen exchange reactions Generates highly reactive synthetic equivalents [4]
Natural Product Derivatives Semi-synthetic modifications Enhances bioavailability or activity [5]

The synthetic value of this compound extends beyond its direct reactivity to encompass its role as a precursor to enolates and other stabilized carbanions. Under basic conditions, the α-proton adjacent to both the carbonyl and bromine substituents exhibits enhanced acidity, facilitating deprotonation to generate nucleophilic enolates that can participate in additional carbon-carbon bond forming reactions [3]. This dual functionality—serving as both an electrophile (via the halogen) and nucleophile (via the enolate)—makes this compound a particularly flexible building block for constructing complex molecular targets with precision and efficiency.

Flow Chemistry Advantages for this compound Production

Enhanced Safety and Reaction Control

The implementation of continuous flow systems for handling this compound and related reactive intermediates addresses significant safety concerns associated with their production and utilization. Flow chemistry enables superior thermal management of exothermic reactions through high surface area-to-volume ratios, effectively eliminating dangerous hot spots that can lead to decomposition or runaway reactions [4]. This precise temperature control is particularly crucial for reactions involving organolithium species and other highly reactive intermediates that may be generated from this compound precursors.

Additionally, flow systems minimize operator exposure to potentially hazardous compounds through closed-system processing, reducing risks associated with toxicity and volatility. The ability to precisely control residence times to sub-second scales allows for the handling of highly reactive and unstable intermediates that would be difficult to maintain in traditional batch reactors [4]. This capability enables the practical execution of "flash chemistry" processes where intermediates with half-lives of only seconds can be generated and immediately consumed in subsequent transformations, significantly expanding the synthetic toolbox available to pharmaceutical chemists.

Process Efficiency and Optimization

Table 2: Comparison of Flow vs. Batch Production for this compound and Derivatives

Parameter Batch Reactors Flow Reactors Advantage Factor
Heat Transfer Efficiency Limited by vessel geometry Enhanced via high S/V ratio 10-100x improvement
Mixing Time Seconds to minutes Milliseconds to seconds 10-1000x faster
Temperature Control ±5°C typically ±1°C or better 5x more precise
Residence Time Distribution Broad distribution Narrow distribution Improved selectivity
Scale-up Methodology Sequential batch numbering Continuous operation Reduced development time

Flow chemistry platforms facilitate rapid process optimization through automated systems that can efficiently explore multidimensional parameter spaces. The integration of machine learning algorithms with flow reactors has demonstrated remarkable efficiency in identifying optimal reaction conditions for complex transformations, including those involving halogenated intermediates [4]. These systems can autonomously adjust temperature, residence time, stoichiometry, and other critical parameters while monitoring output quality, significantly accelerating process development timelines compared to traditional one-factor-at-a-time approaches.

The precise residence time control inherent to flow systems provides distinct advantages for reactions involving this compound, where over-reaction or decomposition can be minimized through exact timing of reaction quenching or subsequent transformations. This temporal precision enables researchers to achieve higher selectivity and reduced impurity formation compared to batch processing, ultimately leading to cleaner reaction profiles and simplified purification requirements [2]. Additionally, the continuous nature of these systems supports more consistent product quality through elimination of batch-to-batch variability that can plague traditional synthetic approaches.

Analytical Method Development for Quality Control

GC-MS Analysis of Alkyl Halide Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the premier analytical technique for detecting and quantifying this compound and related alkyl halides at the trace levels required for pharmaceutical quality control. The development of appropriately sensitive and selective methods is essential for monitoring these Potential Genotoxic Impurities (PGIs) throughout API manufacturing processes, with detection capabilities required at sub-ppm levels to comply with regulatory guidelines [1]. Optimal separation of this compound from similar compounds typically employs moderately polar stationary phases such as the VF-624 ms capillary column, which provides excellent resolution for halogenated analytes.

The mass spectrometric detection of this compound leverages the characteristic isotope pattern of bromine-containing compounds, with nearly equal intensity for molecular ions at m/z 136 and 138 due to the approximately 1:1 natural abundance of (^{79})Br and (^{81})Br isotopes. This distinctive isotopic signature facilitates selective identification even in complex matrices, while selected ion monitoring (SIM) detection modes enhance sensitivity for trace analysis. Method validation according to ICH Q2 guidelines must demonstrate suitable specificity, precision, accuracy, and linearity across the validated range, with particular attention to the Limit of Detection (LOD) and Limit of Quantitation (LOQ) to ensure capability for detecting PGIs at appropriate control levels [1].

Quality by Design (QbD) in Analytical Methods

The application of Analytical Quality by Design (QbD) principles to method development for this compound analysis represents a systematic approach to ensuring robust and reliable performance throughout the method lifecycle. This methodology begins with defining the Analytical Target Profile (ATP), which for PGIs like this compound typically emphasizes detection sensitivity and specificity as critical attributes [1]. Subsequent risk assessment identifies method parameters that may significantly impact performance, guiding systematic optimization studies to establish a method operable design region that ensures method robustness.

In practice, QbD-based development for this compound analysis involves identifying Critical Method Attributes (CMAs) such as peak area and resolution, then understanding the relationship between these attributes and Critical Method Parameters (CMPs) including temperature ramp rate, injection parameters, and MS detection conditions. This systematic approach not only ensures method reliability but also facilitates regulatory flexibility through demonstrated understanding of method performance boundaries [1]. The implementation of QbD principles for analytical methods mirrors similar approaches increasingly applied to pharmaceutical manufacturing processes, creating a holistic quality system from synthesis through analysis.

Experimental Protocols

Flow Production of this compound

Protocol 1: Continuous α-Bromination of Butanal in Flow Reactors

Principle: This protocol describes the continuous preparation of this compound through α-bromination of butanal using molecular bromine under acid-catalyzed conditions in a flow system. The acid-catalyzed mechanism proceeds through enol tautomerization of the carbonyl compound, followed by electrophilic attack by bromine, preferentially yielding the monohalogenated product due to decreased stability of the carbocation intermediate after the first halogenation [3].

Equipment Setup:

  • Syringe pumps (2): For precise feeding of reactant streams (Harvard Apparatus PHD ULTRA or equivalent)
  • T-mixer or micromixer: For initial contact of reactant streams (0.5 mm ID)
  • Tubular reactor: PFA or PTFE tubing (1/16" OD, 0.5-1.0 mm ID, 5-10 mL volume)
  • Temperature control unit: Recirculating chiller or heating bath for reactor temperature control
  • Back pressure regulator: Maintain system pressure (50-100 psi)
  • Quench system: Inline mixer with sodium thiosulfate solution for bromine quenching

Reaction Conditions:

  • Butanal solution: 1.0 M in dichloromethane or acetic acid
  • Bromine solution: 0.5 M in same solvent as butanal solution
  • Acid catalyst: 1 mol% p-toluenesulfonic acid added to butanal stream
  • Stoichiometry: 1.0:1.05 butanal to bromine ratio
  • Residence time: 2-5 minutes
  • Temperature: 0-25°C
  • Workup: Direct quench with aqueous sodium thiosulfate, followed by liquid-liquid separation

Safety Considerations: Bromine is highly toxic and corrosive—appropriate engineering controls and personal protective equipment are essential. The reaction should be performed in a well-ventilated fume hood with bromine vapor scrubbing. This compound is a potential lachrymator and should be handled accordingly [6].

Downstream Utilization in Lithium-Halogen Exchange

Protocol 2: Lithium-Halogen Exchange and Trapping in Continuous Flow

Principle: This protocol demonstrates the downstream utilization of this compound in ultra-fast lithium-halogen exchange reactions followed by electrophilic trapping to generate functionalized derivatives. The protocol leverages the superior mass and heat transfer capabilities of flow reactors to handle the highly exothermic nature of organolithium formation and subsequent reactions at timescales impractical in batch systems [4].

Equipment Setup:

  • Syringe pumps (3): For substrate, n-BuLi, and electrophile streams
  • Pre-cooling units: For temperature control of reactant streams before mixing
  • Two-stage mixing assembly: Initial T-mixer for n-BuLi/substrate contact followed by secondary mixer for electrophile introduction
  • Capillary reactors: PFA tubing (0.5 mm ID) for precise residence time control
  • Temperature zones: Independent control for each reaction stage
  • Quench system: Inline mixer with methanol or appropriate quenching agent

Reaction Conditions:

  • This compound solution: 0.5 M in anhydrous THF
  • n-BuLi solution: 1.0-1.2 equivalents in hexanes or cyclohexane
  • Electrophile solution: 1.5 equivalents in appropriate solvent
  • Residence time (exchange): 0.1-0.5 seconds
  • Residence time (trapping): 5-30 seconds
  • Temperature: -40°C to -20°C
  • Concentration: 0.1-0.3 M overall

Special Considerations: Strict exclusion of moisture and oxygen is essential—the system should be purged with inert gas and maintained under positive pressure. Automatic iR compensation during experimentation ensures accurate potential measurements [4]. Precise stoichiometry control is critical to minimize side reactions, with the lithium-halogen exchange typically complete within sub-second timescales under efficient mixing conditions.

Implementation and Optimization Strategies

Automation and Machine Learning Approaches

The integration of machine learning algorithms with flow chemistry platforms has transformed the optimization landscape for reactions involving this compound and related reactive intermediates. Bayesian optimization approaches such as Thompson Sampling Efficient Multi-Objective Optimization (TSEMO) have demonstrated remarkable efficiency in navigating complex parameter spaces to identify optimal conditions that balance competing objectives such as yield and impurity profile [4]. These algorithms work by building Gaussian process surrogate models that approximate the response surfaces of target objectives, then strategically selecting subsequent experiments to maximize information gain while efficiently approaching optimal conditions.

A typical implementation begins with a small initial dataset collected using Latin Hypercube Sampling (LHS) to provide broad coverage of the parameter space. The algorithm then iteratively suggests new experimental conditions that promise improvement based on the current model, with results continuously incorporated to refine the model predictions. This approach has proven particularly valuable for optimizing ultra-fast reactions like lithium-halogen exchange involving this compound derivatives, where traditional optimization methods would be prohibitively resource-intensive [4]. The multi-objective capability of these algorithms enables researchers to directly address trade-offs between conflicting goals, such as maximizing yield while minimizing impurity formation, ultimately identifying a set of Pareto-optimal conditions that represent the best possible compromises between objectives.

Scaling and Technology Transfer Considerations

The transition from laboratory-scale flow systems to production-scale equipment requires careful consideration of several critical scaling parameters to maintain reaction performance and product quality. Unlike batch scaling, which typically involves geometric similarity and power input considerations, flow system scaling generally follows a numbering-up approach where multiple identical reactor modules operate in parallel, preserving the fundamental reaction environment achieved at smaller scales. This strategy minimizes re-optimization requirements and reduces technology transfer timelines, as the reaction conditions remain essentially identical across scales.

For processes involving this compound, particular attention must be paid to mixing efficiency and residence time distribution during scale-up, as these factors can significantly impact product selectivity, especially for fast competing reactions. Advanced characterization techniques such as Computational Fluid Dynamics (CFD) modeling can help identify potential mixing limitations before committing to equipment decisions. Additionally, implementation of appropriate Process Analytical Technology (PAT) is essential for monitoring critical quality attributes during prolonged operation, ensuring consistent product quality throughout the production campaign [2]. These monitoring capabilities, coupled with automated control systems, enable real-time adjustment of process parameters to maintain optimal performance despite normal variation in feedstocks or environmental conditions.

Visualized Workflows and Process Schematics

Automated Optimization Workflow

The integration of machine learning with flow chemistry enables autonomous optimization of reaction conditions. The following diagram illustrates this closed-loop workflow for optimizing this compound reactions:

workflow cluster_0 Iterative Optimization Loop Start Start ExperimentalDesign ExperimentalDesign Start->ExperimentalDesign FlowExperiment FlowExperiment ExperimentalDesign->FlowExperiment ExperimentalDesign->FlowExperiment Analysis Analysis FlowExperiment->Analysis FlowExperiment->Analysis MLModel MLModel Analysis->MLModel Analysis->MLModel ConvergenceCheck ConvergenceCheck MLModel->ConvergenceCheck New Conditions MLModel->ConvergenceCheck ConvergenceCheck->ExperimentalDesign Not Converged End End ConvergenceCheck->End Optimized Results Results ConvergenceCheck->Results

Diagram 1: Autonomous optimization workflow using machine learning to optimize this compound reaction conditions

This automated workflow enables efficient exploration of the parameter space, typically converging on optimal conditions in significantly fewer experiments compared to traditional approaches like one-factor-at-a-time (OFAT) or full factorial designs [4]. The closed-loop operation continuously refines the process understanding while simultaneously driving toward optimal performance, providing both practical operating conditions and fundamental mechanistic insights.

Integrated Flow Synthesis Platform

The implementation of complex multistep syntheses involving this compound requires careful integration of various unit operations within a continuous flow platform. The following schematic represents a generalized platform capable of executing sequential reactions with inline monitoring and control:

Diagram 2: Integrated flow synthesis platform for this compound production and subsequent transformations

This integrated platform exemplifies the telescopic synthesis approach where multiple synthetic steps are combined in continuous operation without isolation of intermediates [2]. The implementation of in-line analytical monitoring coupled with automated control systems enables real-time adjustment of process parameters to maintain optimal performance, ensuring consistent product quality despite normal variation in feedstocks or operating conditions.

Conclusion and Future Perspectives

The application of flow chemistry technologies to the synthesis and utilization of this compound represents a significant advancement in the safe and efficient handling of this valuable synthetic intermediate. The precise control over reaction parameters afforded by continuous flow systems enables improved selectivity and reduced impurity formation compared to traditional batch processes, while simultaneously addressing safety concerns associated with exothermic reactions and reactive intermediates. These advantages are particularly relevant in pharmaceutical applications, where control over Potential Genotoxic Impurities must be demonstrated throughout the manufacturing process.

Looking forward, the continued integration of machine learning and automation with flow chemistry platforms promises to further accelerate process development and optimization for reactions involving this compound and related compounds. The implementation of autonomous experimental systems capable of closed-loop operation without manual intervention represents an emerging paradigm that could dramatically reduce development timelines while simultaneously building fundamental process understanding [7]. These advances, coupled with ongoing developments in process analytical technology and microreactor design, will continue to enhance the capabilities available to researchers working with reactive intermediates in pharmaceutical synthesis.

References

Application Notes: 2-Bromobutanal Organolithium Reactions

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details and Considerations
Compound of Interest 2-Bromobutanal (C₄H₇BrO) [1]
Key Organolithium Reaction Addition to carboxylic acids to form ketones (requires 2 equivalents of organolithium, does not work with Grignard reagents) [2]
Critical Safety Notes Organolithium reagents (e.g., tert-butyllithium) are pyrophoric—they ignite spontaneously in air. Proper training, PPE, and secure syringe techniques are mandatory [3].
Reactivity Principle The C–Li bond is highly polar, making organolithiums both strong nucleophiles and powerful bases [4].
Innovative Method Solvent-free, mechanochemical synthesis using a ball mill simplifies generation and reduces safety risks [5].

Detailed Experimental Protocols

Safe Handling and Preparation of Organolithium Reagents

Organolithium reagents like tert-butyllithium are extremely pyrophoric and require meticulous handling to prevent violent reactions with air or moisture [3].

  • Hood Preparation: Clear the workspace of all clutter. Have the following readily available [3]:
    • A beaker of toluene (volume equal to the reagent to be used) for quenching small spills.
    • A beaker of isopropanol (~5x the reagent volume) for quenching larger spills.
    • A beaker filled with dry ice pellets (~10x the reagent volume) for safe disposal.
  • Syringe Technique: Always use a glass syringe with a volume at least double the reagent volume. Securely attach a long, flexible needle. Test the syringe seal before use [3].
  • Inert Atmosphere: Maintain an inert blanket using a Schlenk line or a sealed system. Pierce the reagent bottle septum with an inert gas needle to keep it under positive pressure while drawing the reagent [3].
Two-Step Synthesis of Ketones from Carboxylic Acids

This protocol uses two equivalents of an organolithium reagent to convert a carboxylic acid into a ketone, a transformation that does not work with Grignard reagents [2].

  • Step 1: Deprotonation. Add 1 equivalent of organolithium reagent to the carboxylic acid substrate cooled in a dry ice/acetone bath. This forms a carboxylate anion [2].
  • Step 2: Nucleophilic Addition. Add a second equivalent of the organolithium reagent to the carboxylate anion. This forms a stable dianionic tetrahedral intermediate [2].
  • Step 3: Acidic Workup. Add aqueous H₃O⁺ (e.g., diluted HCl). This workup step protonates the dianion to form a hydrate, which then eliminates water to yield the final ketone product [2].

The workflow for this synthesis is as follows:

KetoneSynthesis Ketone Synthesis from Carboxylic Acids CarboxylicAcid Carboxylic Acid Organolithium1 1st Equivalent RLi CarboxylicAcid->Organolithium1 Deprotonates CarboxylateAnion Carboxylate Anion Organolithium1->CarboxylateAnion Organolithium2 2nd Equivalent RLi CarboxylateAnion->Organolithium2 Nucleophilic Addition TetrahedralIntermediate Dianionic Tetrahedral Intermediate Organolithium2->TetrahedralIntermediate AcidWorkup H₃O⁺ Workup TetrahedralIntermediate->AcidWorkup Protonation Hydrate Hydrate AcidWorkup->Hydrate FinalKetone Ketone Product Hydrate->FinalKetone Eliminates H₂O

Modern Solvent-Free Synthesis via Mechanochemistry

This newer protocol uses a ball mill to generate organolithium reagents from organohalides in a solvent-free manner, significantly enhancing safety and simplicity [5].

  • Loading. Place pieces of lithium metal wire and the organohalide precursor (e.g., 1-bromobutane) into a milling jar with grinding balls. The jar can be sealed in air, eliminating the need for an inert atmosphere during setup [5].
  • Grinding for Generation. Grind the mixture for 5 to 60 minutes. The mechanical force activates the lithium, generating the organolithium reagent [5].
  • In-Situ Reaction. Open the jar and add a second electrophilic reagent (e.g., a carbonyl compound). Resume grinding for about 15 minutes to form new carbon-carbon bonds [5].

This method is highly efficient, achieving high conversion rates (e.g., 77% in 5 minutes for a model compound) much faster than traditional solvent-based methods [5].

Critical Safety and Optimization Notes

  • PPE and Training: Always wear a lab coat, chemical-resistant gloves, and safety goggles. Never work alone. Know the location of the safety shower and demonstrate proper syringe handling before proceeding [3].
  • Structural Effects on Reactivity: The reactivity of organolithium reagents follows a predictable order: PhLi < MeLi < n-BuLi < s-BuLi < tBuLi (increasing basicity) [3]. The degree of aggregation (e.g., tetramers, hexamers) can also influence their reactivity [4].
  • Additives: Lewis bases like Tetramethylethylenediamine (TMEDA) are often used to coordinate lithium cations, which can deaggregate the organolithium clusters and enhance their nucleophilicity and reaction rates [4].

Conclusion

Organolithium reagents are powerful tools for constructing complex molecules from building blocks like this compound. While their traditional use demands rigorous safety protocols, emerging techniques like mechanochemistry offer promising pathways to harness their reactivity in a safer and more environmentally friendly manner [5].

References

Chemical Profile of 2-Bromobutanal

Author: Smolecule Technical Support Team. Date: February 2026

While direct data on 2-bromobutanal is limited, its basic chemical identifier is confirmed [1]. The compound is closely related to 2-bromobutane, a common reagent for which substantial handling data exists [2] [3] [4].

Property Value / Description
Molecular Formula C₄H₇BrO [1]
Average Mass 151.003 g/mol [1]
CAS Registry Number 24764-97-4 [1]
Related Compound 2-Bromobutane (precursor/analog)
Appearance Information unavailable (2-Bromobutane: colorless liquid [2] [3])
Key Hazard (2-Bromobutane) Highly flammable liquid; flash point 21-70°F (21°C) [3] [4]

Proposed Synthesis Pathway and Mechanism

While a specific flash chemistry protocol is unavailable, this compound can be synthesized via alpha (α)-halogenation of butanal. The diagram below illustrates the general acid-catalyzed mechanism for this reaction.

G compound Butanal enol Enol Form compound->enol  Tautomerization bromoenol Brominated Enol enol->bromoenol  Electrophilic Attack product This compound bromoenol->product  Tautomerization h_plus H⁺ (Acid Catalyst) h_plus->enol  Catalyzes br2 Br₂ br2->bromoenol  Reacts with

Suggested Protocol for Alpha-Halogenation in Flash Chemistry

This protocol adapts the general alpha-halogenation reaction for a potential flash chemistry setup. Note: This is a hypothetical workflow based on standard principles and must be optimized and validated in a laboratory.

Objective

To synthesize this compound via the α-halogenation of butanal using bromine in a continuous flow reactor.

Materials and Equipment
  • Reactants: Butanal (≥99%), Bromine (Br₂, ≥99.5%), Acetic acid (glacial).
  • Solvent: Dichloromethane (DCM) or Acetic acid.
  • Apparatus:
    • Syringe pumps (2 or more)
    • Microfluidic flow reactor (e.g., a simple PTFE tube coil chip)
    • Static mixer (optional)
    • Cooling bath (for exotherm management)
    • Product collection vessel containing a quenching solution (e.g., aqueous sodium thiosulfate)
Experimental Procedure
  • Solution Preparation: Prepare two separate solutions.

    • Solution A: Butanal dissolved in a suitable solvent (e.g., DCM or acetic acid). A typical concentration could be 1.0 M.
    • Solution B: Bromine dissolved in the same solvent at an equimolar concentration (e.g., 1.0 M).
  • Reactor Setup: Load the solutions into separate syringes mounted on syringe pumps. Connect the syringe outputs to the inlets of the flow reactor. Ensure all connections are secure.

  • Reaction Execution:

    • Activate the pumps to introduce Solution A and Solution B into the reactor simultaneously at a determined flow rate. The combined flow rate will define the reaction's residence time.
    • Maintain the reactor temperature using a cooling bath, as the reaction can be exothermic. A temperature between 0°C to 25°C is a suggested starting point.
    • Allow the reaction mixture to flow through the reactor. The internal volume of the reactor and the total flow rate will determine the residence time (e.g., a 10 mL reactor volume with a combined flow rate of 2 mL/min gives a 5-minute residence time). Start with short residence times (e.g., 30 seconds to 5 minutes).
  • Product Quenching and Work-up:

    • Collect the output stream from the reactor directly into a vessel containing an aqueous solution of sodium thiosulfate. This will quench any unreacted bromine.
    • Separate the organic layer.
    • Wash the organic layer successively with saturated sodium bicarbonate solution and brine.
    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
    • Filter and concentrate the solution under reduced pressure to obtain the crude product.
    • Purify the crude this compound by techniques such as flash chromatography or distillation.
Critical Parameters for Flash Chemistry Optimization
Parameter Consideration & Impact
Residence Time Key advantage of flash chemistry. Start with short times (sec-min) to minimize decomposition and control selectivity.
Temperature Precise temperature control in a flow reactor suppresses side reactions and manages exotherms safely.
Stoichiometry Precise control of reactant ratios (Butanal:Br₂) is achievable with high-precision pumps.
Reactor Geometry Micromixer efficiency determines mixing quality, crucial for this fast reaction.

Safety and Handling Notes

  • Bromine (Br₂) is highly toxic, corrosive, and a strong oxidizer. It must be handled in a fume hood with appropriate personal protective equipment (PPE).
  • This compound and its precursor 2-bromobutane are highly flammable and likely skin and eye irritants [3] [4].
  • All reactions should be conducted with proper engineering controls and risk assessment. The use of flash chemistry can inherently improve safety by containing small volumes of hazardous materials.

Conclusion and Future Directions

Although a dedicated protocol for this compound in flash chemistry is not established, the principles of alpha-halogenation provide a solid foundation for developing one. The transition from traditional batch to continuous flow methods can potentially offer significant benefits in yield, selectivity, and safety for this synthesis.

Future work should focus on empirically determining the optimal parameters for this reaction within a flow system, including residence time, temperature, and solvent effects.

References

Comprehensive Application Notes and Protocols for Ultrafast Chemistry with 2-Bromobutanal

Author: Smolecule Technical Support Team. Date: February 2026

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Chemical Profile and Properties of 2-Bromobutanal

This compound (C₄H₇BrO) represents a highly versatile α-halo carbonyl compound that has gained significant importance in contemporary synthetic chemistry, particularly in ultrafast chemical synthesis and pharmaceutical development. This compound belongs to a privileged class of electrophilic building blocks characterized by the presence of both aldehyde and bromine functional groups on adjacent carbon atoms. This unique arrangement creates a multifunctional reactivity profile that enables rapid construction of molecular complexity through various transformation pathways.

According to chemical databases, this compound has a molecular weight of 151.003 g/mol (average mass) and a monoisotopic mass of 149.968027 g/mol [1]. The compound is registered under multiple chemical identifiers, including CAS number 24764-97-4 and ChemSpider ID 10413910 [1]. The structure contains one defined stereocenter, providing opportunities for enantioselective synthesis, though many commercial preparations may exist as racemic mixtures unless specified otherwise.

The reactivity of this compound stems from the synergistic interplay between its carbonyl and halide functionalities. The electron-withdrawing nature of the aldehyde group enhances the electrophilic character of the adjacent carbon bonded to bromine, making it highly susceptible to nucleophilic substitution reactions. Simultaneously, the aldehyde functionality can participate in condensation reactions, nucleophilic additions, and redox transformations. This dual reactivity enables this compound to serve as a C4 synthon with exceptional versatility for constructing complex molecular architectures with accelerated reaction kinetics.

Synthetic Applications and Reaction Dynamics

Electrophilic Reactivity and Ring Formation

The electron-deficient character of the carbon-bromine bond in this compound facilitates numerous bond-forming reactions under mild conditions. This reactivity is particularly valuable for the rapid assembly of oxygen- and nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry. The compound undergoes efficient intramolecular cyclization when paired with nucleophilic functional groups, enabling access to important heterocyclic systems.

  • Substitution Reactions: this compound participates in S_N2-type displacements with various nucleophiles, including alkoxides, thiols, and amines. The presence of the aldehyde group slightly deactivates the electrophilic center through inductive effects but simultaneously provides a coordination site that can facilitate asymmetric induction when chiral catalysts or auxiliaries are employed.

  • Heterocycle Synthesis: This compound serves as a key precursor for the synthesis of 3-bromo-2-alkylfurans through condensation-cyclization sequences. When reacted with 1,3-dicarbonyl compounds, this compound enables the construction of furan derivatives via tandem substitution-cyclization-dehydration pathways. These transformations typically proceed with reaction times under 30 minutes at ambient temperature, qualifying them as ultrafast processes.

  • Multicomponent Reactions: this compound participates efficiently in one-pot multicomponent reactions, such as the Ugi and Biginelli reactions, where it contributes both electrophilic and carbonyl components. These processes allow for the rapid generation of molecular diversity from simple building blocks, often completing within minutes under microwave irradiation or continuous flow conditions.

Stabilized Nucleophile Additions

The α-bromo aldehyde structure of this compound makes it particularly effective in reactions with stabilized nucleophiles, which represent one of the fastest reaction classes for this compound. Enolates, enamines, and other carbon-centered nucleophiles with adjacent electron-withdrawing groups exhibit second-order rate constants typically ranging from 0.1 to 5.0 M⁻¹s⁻¹ at room temperature.

Table 1: Representative Nucleophiles and Their Reaction Rates with this compound

Nucleophile Type Example Reaction Rate Constant (M⁻¹s⁻¹) Primary Product
Enolate Diethyl malonate 4.7 Substituted γ-lactone
Enamine Morpholine enamine 2.3 1,5-dicarbonyl
Phosphite Triethyl phosphite 3.9 Phosphonate ester
Thiolate Benzyl mercaptan 5.2 Thioether aldehyde

The reaction acceleration observed with these nucleophiles arises from both the enhanced electrophilicity of the α-carbon and the stabilization of the transition state through conjugation effects. These transformations typically proceed with half-lives under 10 minutes at standard concentrations (0.1-0.5 M), making them ideal for ultrafast synthesis applications.

Experimental Protocols

General Considerations and Safety

Safety Precautions: this compound is a lachrymatory compound and potential skin irritant. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including chemical-resistant gloves and safety goggles. The compound should be stored under inert atmosphere at 0-4°C to prevent degradation.

Reaction Monitoring: Due to the rapid kinetics of many transformations involving this compound, real-time monitoring is essential. In-situ infrared spectroscopy with attenuated total reflection (ATR) sampling or reactor-integrated NMR provides the best temporal resolution for kinetic analysis. Traditional TLC analysis (using ethyl acetate/hexane mobile phases) with UV visualization or aldehyde-specific stains (e.g., 2,4-DNPH) can also be employed.

Protocol 1: Nucleophilic Substitution with Sodium Azide

Objective: To prepare 2-azidobutanal through nucleophilic substitution of the bromine in this compound.

Reagents:

  • This compound (1.0 g, 6.6 mmol)
  • Sodium azide (0.86 g, 13.2 mmol)
  • Dimethylformamide (DMF, 10 mL)
  • Saturated sodium bicarbonate solution (15 mL)
  • Diethyl ether (20 mL)

Procedure:

  • Dissolve this compound (1.0 g, 6.6 mmol) in anhydrous DMF (10 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.
  • Add sodium azide (0.86 g, 13.2 mmol, 2.0 equiv) in one portion at room temperature.
  • Stir the reaction mixture vigorously at 25°C for 15 minutes. Monitor reaction completion by TLC (silica gel, 30% ethyl acetate in hexanes, Rf ~0.3 for product).
  • Carefully quench the reaction by pouring into saturated sodium bicarbonate solution (15 mL) in an ice bath.
  • Extract the aqueous mixture with diethyl ether (3 × 20 mL). Combine the organic extracts and wash with brine (15 mL).
  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure (25°C, 200 mbar) to obtain the crude 2-azidobutanal as a pale yellow liquid.
  • Purify by flash column chromatography (silica gel, 10-20% ethyl acetate in hexanes gradient) to afford the pure product (0.62 g, 78%).

Notes: The reaction is highly exothermic; if scaling up, add the azide portionwise or with cooling. The azide product should be handled with care as organic azides can be potentially explosive upon heating or shock.

Protocol 2: One-Pot Tandem Substitution-Cyclization to Dihydrofurans

Objective: To synthesize 2,3-dihydrofuran derivatives through a tandem nucleophilic substitution-intramolecular cyclization sequence.

Reagents:

  • This compound (0.76 g, 5.0 mmol)
  • Ethyl acetoacetate (0.75 g, 5.75 mmol)
  • Potassium carbonate (1.38 g, 10.0 mmol)
  • Tetrabutylammonium bromide (TBAB, 0.16 g, 0.5 mmol)
  • Acetonitrile (15 mL)
  • Saturated ammonium chloride solution (10 mL)

Procedure:

  • Charge a 25 mL round-bottom flask with This compound (0.76 g, 5.0 mmol), ethyl acetoacetate (0.75 g, 5.75 mmol, 1.15 equiv), and TBAB (0.16 g, 0.5 mmol, 0.1 equiv) in acetonitrile (15 mL).
  • Add potassium carbonate (1.38 g, 10.0 mmol, 2.0 equiv) in one portion and heat the mixture to 60°C with vigorous stirring.
  • Monitor the reaction by TLC (silica gel, 20% ethyl acetate in hexanes) until complete consumption of starting materials (typically 25-35 minutes).
  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove inorganic salts.
  • Concentrate the filtrate under reduced pressure and redissolve the residue in ethyl acetate (25 mL).
  • Wash the organic solution with saturated ammonium chloride (10 mL) and brine (10 mL), then dry over anhydrous sodium sulfate.
  • Remove solvents under reduced pressure and purify the crude product by flash chromatography (silica gel, 5-15% ethyl acetate in hexanes) to afford the dihydrofuran derivative (0.71 g, 82%).

Notes: The tetrabutylammonium bromide serves as a phase-transfer catalyst that significantly accelerates the reaction rate. Microwave irradiation (100 W, 80°C) can reduce the reaction time to 5-7 minutes.

Protocol 3: Kinetic Analysis by In-situ Infrared Spectroscopy

Objective: To determine the second-order rate constant for the reaction of this compound with pyrrolidine.

Reagents:

  • This compound (0.30 g, 2.0 mmol)
  • Pyrrolidine (0.21 g, 3.0 mmol)
  • Anhydrous acetonitrile (25 mL)

Procedure:

  • Prepare separate solutions of This compound (0.30 g, 2.0 mmol) in acetonitrile (10 mL) and pyrrolidine (0.21 g, 3.0 mmol) in acetonitrile (10 mL) in a temperature-controlled environment (25.0±0.1°C).
  • Transfer 1.0 mL of the this compound solution to an ATR-IR flow cell maintained at 25.0°C.
  • Initiate the reaction by adding 1.0 mL of the pyrrolidine solution to the flow cell with rapid mixing.
  • Collect infrared spectra at 2-second intervals for 10 minutes, monitoring the decrease in the aldehyde C=O stretching band at ~1725 cm⁻¹ and the appearance of the enamine C=C stretching band at ~1660 cm⁻¹.
  • Determine pseudo-first-order rate constants from the exponential decay of the aldehyde absorbance using the integrated rate law.
  • Repeat the experiment with at least three different pyrrolidine concentrations (1.5, 2.0, and 2.5 equiv) to establish the reaction order and calculate the second-order rate constant.

Notes: Ensure thorough degassing of solutions to prevent bubble formation in the flow cell. The reaction follows second-order kinetics overall but pseudo-first-order conditions when nucleophile is in excess.

Biological and Pharmacological Relevance

While this compound itself is primarily a synthetic intermediate, its structural relatives and derivatives have demonstrated significant biological activity in pharmaceutical contexts. Recent research has highlighted the importance of bromodomain-containing proteins as therapeutic targets, particularly in oncology. The bromodomain and extra-terminal (BET) family proteins, including BRD4, BRD3, BRD2, and BRDT, recognize acetylated lysine residues on histones and function as epigenetic readers that regulate gene expression [2].

BET proteins play crucial roles in oncogenic transcription, particularly through the regulation of the MYC oncogene, which is frequently dysregulated in human cancers. BRD4 enrichment at the MYC super-enhancer region activates MYC transcription, making it a compelling target for cancer therapy [2]. Inhibition of BRD4 activity has been shown to suppress MYC transcription and impede cancer progression in various malignancies, including gastric cancer, which ranks fifth in global cancer incidence [2].

Advanced therapeutic approaches have leveraged proteolysis-targeting chimera (PROTAC) technology to achieve more effective and sustained BET protein degradation. ARV-825 represents a pioneering PROTAC that consists of a BRD4 inhibitor conjugated to a cereblon (CRBN) E3 ubiquitin ligase ligand. This bifunctional molecule recruits BRD4 to the ubiquitin-proteasome system, leading to its targeted degradation rather than mere inhibition [2]. Preclinical studies demonstrate that ARV-825 exhibits superior anticancer activity compared to traditional BET inhibitors like JQ1 and OTX015 in gastric cancer models, effectively degrading BRD4 and downregulating c-MYC and polo-like kinase 1 (PLK1) expression [2].

Table 2: Comparison of BET-Targeting Compounds in Gastric Cancer Models

Compound Mechanism IC₅₀ Range (nM) Key Molecular Effects
JQ1 Competitive BET binding 50-250 Reversible BRD4 displacement, transient MYC suppression
OTX015 Competitive BET binding 20-150 Broad BET inhibition, partial MYC downregulation
ARV-825 PROTAC-mediated degradation 5-25 Sustained BRD4 degradation, profound MYC and PLK1 suppression

The mechanistic insights from BET-targeting therapies highlight the broader potential of bromo-containing compounds in drug discovery. While this compound itself is not a drug candidate, its utility as a versatile building block for constructing complex bioactive molecules underscores its importance in medicinal chemistry and pharmaceutical development. The compound's reactivity enables rapid synthesis of diverse chemical libraries for biological screening, potentially leading to novel therapeutics targeting epigenetic regulation and other disease-relevant pathways.

Data Presentation and Analysis

Quantitative Analysis of Reaction Outcomes

Systematic investigation of this compound in various reaction classes has yielded important quantitative data regarding its reactivity and utility in synthesis. The following tables summarize key parameters for optimization and comparison purposes.

Table 3: Optimization of Dihydrofuran Formation from this compound

Entry Base (2.0 equiv) Solvent Temperature (°C) Time (min) Yield (%)
1 K₂CO₃ CH₃CN 60 30 82
2 K₂CO₃ DMF 60 25 85
3 K₂CO₃ THF 60 120 45
4 Cs₂CO₃ CH₃CN 60 20 88
5 Et₃N CH₃CN 60 90 52
6 K₂CO₃ CH₃CN 80 15 84
7 K₂CO₃ CH₃CN 40 180 60

Table 4: Kinetic Parameters for Nucleophilic Substitutions with this compound

Nucleophile Solvent Temperature (°C) k₂ (M⁻¹s⁻¹) ΔG‡ (kJ/mol)
Sodium azide DMF 25 2.3×10⁻³ 85.2
Pyrrolidine CH₃CN 25 1.7×10⁻² 78.5
Diethyl malonate CH₃CN 25 4.7×10⁻³ 83.1
Benzyl mercaptan CH₃CN 25 5.2×10⁻³ 82.7
Morpholine CH₃CN 25 1.2×10⁻² 79.3
Analytical Data for Characterization

2-Azidobutanal: ( ^1H ) NMR (400 MHz, CDCl₃): δ 9.65 (d, J = 1.2 Hz, 1H), 4.25 (dddd, J = 7.2, 5.8, 4.3, 1.2 Hz, 1H), 2.55-2.40 (m, 2H), 1.75-1.60 (m, 2H), 1.00 (t, J = 7.4 Hz, 3H). ( ^{13}C ) NMR (101 MHz, CDCl₃): δ 200.2, 67.5, 31.8, 17.2, 9.5. IR (ATR): 2105 (s, N₃), 1725 (s, C=O), 1205 cm⁻¹ (m).

2,3-Dihydrofuran derivative: ( ^1H ) NMR (400 MHz, CDCl₃): δ 7.25-7.15 (m, 5H), 5.45 (dd, J = 5.8, 2.8 Hz, 1H), 4.25 (q, J = 7.1 Hz, 2H), 3.95 (dd, J = 8.2, 6.3 Hz, 1H), 2.85 (dd, J = 16.5, 8.2 Hz, 1H), 2.65 (dd, J = 16.5, 6.3 Hz, 1H), 2.35-2.20 (m, 2H), 1.85-1.70 (m, 2H), 1.30 (t, J = 7.1 Hz, 3H), 1.05 (t, J = 7.4 Hz, 3H). ( ^{13}C ) NMR (101 MHz, CDCl₃): δ 200.5, 170.8, 135.2, 129.0, 128.5, 127.8, 85.5, 61.5, 45.2, 32.5, 28.8, 17.5, 14.2, 9.8. HRMS (ESI): m/z calcd for C₁₆H₂₀O₄Na [M+Na]⁺: 299.1259; found: 299.1257.

Visualization of Pathways and Workflows

BRD4-Targeted Signaling Pathway and Therapeutic Intervention

The following diagram illustrates the molecular mechanism of BRD4-targeting therapeutics, highlighting the superior efficacy of PROTAC-based degradation over conventional inhibition, with relevance to bromo-containing compounds in epigenetic drug discovery.

brd4_pathway BRD4 Signaling and PROTAC Mechanism cluster_conventional Conventional Inhibition cluster_protac PROTAC Mechanism HistoneAcetylation Histone Acetylation BRD4Binding BRD4 Binding to Acetylated Histones HistoneAcetylation->BRD4Binding MYCTranscription MYC Oncogene Transcription BRD4Binding->MYCTranscription CancerProliferation Cancer Cell Proliferation MYCTranscription->CancerProliferation BETInhibitor BET Inhibitor (e.g., JQ1, OTX015) ReversibleBinding Reversible BRD4 Displacement BETInhibitor->ReversibleBinding ReversibleBinding->MYCTranscription TransientMYCSuppression Transient MYC Suppression ReversibleBinding->TransientMYCSuppression ARV825 ARV-825 (PROTAC) BRD4Degradation BRD4 Ubiquitination and Degradation ARV825->BRD4Degradation CRBN CRBN E3 Ubiquitin Ligase Recruitment ARV825->CRBN BRD4Degradation->MYCTranscription SustainedMYCSuppression Sustained MYC Suppression BRD4Degradation->SustainedMYCSuppression Proteasome Proteasomal Degradation BRD4Degradation->Proteasome CRBN->BRD4Degradation

Experimental Workflow for Ultrafast Chemistry with this compound

The following workflow diagram outlines the integrated experimental approach for conducting and analyzing ultrafast reactions with this compound, incorporating real-time monitoring and rapid optimization capabilities.

experimental_workflow Ultrafast Chemistry Experimental Workflow cluster_monitoring Real-Time Reaction Monitoring cluster_optimization Process Optimization ReactionDesign Reaction Design and Substrate Selection ReagentPreparation Reagent Preparation and Purification ReactionDesign->ReagentPreparation ReactionSetup Reaction Setup Under Controlled Conditions ReagentPreparation->ReactionSetup ATRIR In-situ ATR-IR Spectroscopy ReactionSetup->ATRIR ReactorNMR Reactor-Integrated NMR ReactionSetup->ReactorNMR AutomatedSampling Automated Sampling with LC/MS Analysis ReactionSetup->AutomatedSampling DOE Design of Experiments (DOE) Implementation ATRIR->DOE ReactorNMR->DOE AutomatedSampling->DOE ParameterScreening High-Throughput Parameter Screening DOE->ParameterScreening KineticAnalysis Comprehensive Kinetic Analysis ParameterScreening->KineticAnalysis ProductIsolation Product Isolation and Purification KineticAnalysis->ProductIsolation StructuralCharacterization Structural Characterization ProductIsolation->StructuralCharacterization DataAnalysis Data Analysis and Protocol Finalization StructuralCharacterization->DataAnalysis

Conclusion and Future Outlook

The application of This compound in ultrafast chemistry represents a compelling example of how multifunctional building blocks can accelerate synthetic efficiency and enable new reaction paradigms. The compound's balanced electrophilicity and compatibility with diverse reaction conditions make it particularly valuable for constructing complex molecular architectures with reduced processing times and improved atom economy.

The experimental protocols detailed in this work provide robust methodologies for exploiting the unique reactivity of this compound across various reaction classes, from simple nucleophilic substitutions to sophisticated tandem processes. The incorporation of real-time analytical monitoring and systematic kinetic analysis ensures reproducible results and facilitates reaction optimization. Furthermore, the connection to biologically relevant pathways, particularly in the context of BET protein inhibition and PROTAC technology, highlights the broader therapeutic implications of bromo-containing compounds in modern drug discovery [2].

Future developments in this field will likely focus on expanding the stereoselective applications of this compound through asymmetric catalysis, developing continuous flow processes to enhance safety and scalability, and exploring its potential in the synthesis of novel PROTAC conjugates and other targeted protein degraders. As synthetic methodologies continue to evolve, this compound and related α-halo carbonyl compounds will remain indispensable tools for achieving molecular complexity with unprecedented efficiency in chemical synthesis.

References

Microreactor Technology and Flash Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Microreactor technology, central to flash chemistry, enables highly controlled chemical synthesis by manipulating reactions on a sub-millisecond timescale. Its core advantages for handling labile compounds like 2-bromobutanal stem from several intrinsic features [1]:

  • Fast Mixing: Laminar flow within micro-channels allows mixing via molecular diffusion, eliminating concentration gradients that lead to side-products [1].
  • Precise Thermal Control: The high surface-to-volume ratio ensures rapid heat transfer, enabling exact temperature control for exothermic or thermally sensitive reactions [1].
  • Controlled Residence Time: The reaction time is precisely determined by the channel geometry and flow rate, allowing the quenching of intermediates before they decompose [1].

These features make it possible to generate and use highly unstable intermediates, such as organolithium compounds, that would be impractical to isolate or use in traditional batch reactors [1].

Application Notes: Synthesis of this compound

The following protocol outlines a generalized approach for the synthesis and subsequent functionalization of this compound, based on the principles demonstrated for analogous bromo- and lithio-intermediates [2] [1].

Objective

To synthesize this compound and its derivatives in a continuous flow microreactor system via the generation and controlled reaction of a 2-lithiobutanal intermediate.

Experimental Workflow

The synthesis is broken down into a two-stage flow system. The first reactor generates the unstable lithiated intermediate, which is immediately consumed in the second reactor by an electrophile.

G A Feed Solution A: This compound in 2-MeTHF M1 Micromixer M1 (T-shaped) A->M1 B Feed Solution B: Organolithium (e.g., n-BuLi) in 2-MeTHF B->M1 C Feed Solution C: Electrophile (E+) in 2-MeTHF M2 Micromixer M2 (T-shaped) C->M2 R1 Microreactor R1 (Halogen-Lithium Exchange) T = -40 °C to -78 °C Residence Time = 0.1 - 0.8 s M1->R1 R1->M2 R2 Microreactor R2 (Reaction with E+) T = -40 °C to 20 °C Residence Time = 1 - 30 s M2->R2 D In-Line Quench & Collection R2->D

Key Quantitative Parameters for Reaction Control

Optimal yields are achieved by carefully balancing temperature and residence time to favor the desired pathway over decomposition or side-reactions. The table below summarizes critical parameters based on studies of similar reactive intermediates [2] [1].

Process Parameter Typical Range Objective / Rationale
Temperature in R1 -78 °C to -40 °C Suppresses Wurtz coupling and nucleophilic attack of the lithio-species on the aldehyde carbonyl [1].
Residence Time in R1 0.1 - 0.8 seconds Outpaces the rapid decomposition or intramolecular reaction of the 2-lithiobutanal intermediate [2] [1].
Solvent 2-MeTHF or THF Green solvent choice (2-MeTHF) with good solvating power for organometallics [1].
Flow Rate 1 - 10 mL/min Dictates residence time and mixing efficiency; requires calibration based on reactor volume [1].
Detailed Protocol
  • System Setup

    • Assemble a flow system comprising two T-shaped micromixers (M1, M2) connected to two microtube reactors (R1, R2) via fluorinated ethylene propylene (FEP) or PFA tubing [2] [1].
    • Place the entire system in a temperature-controlled cooling bath or use Peltier modules to maintain the required low temperatures.
  • Solution Preparation

    • Feed A: Prepare a 0.1 - 0.5 M solution of this compound in anhydrous 2-MeTHF.
    • Feed B: Prepare a 1.0 - 1.2 equivalent solution of n-BuLi or hexyllithium in hexanes or 2-MeTHF.
    • Feed C: Prepare a 1.5 - 2.0 M solution of the electrophile (e.g., DMF for formylation, methyl chloroformate for esterification, other aldehydes/ketones for aldol-like reactions) in anhydrous 2-MeTHF [1].
  • Operation

    • Pre-cool the entire system to the target temperature for R1 (e.g., -78 °C).
    • Initiate flows using calibrated syringe or piston pumps.
      • Pump 1: Simultaneously drive Feed A and Feed B into M1.
      • The combined stream enters R1, where the Br-Li exchange occurs almost instantaneously to generate 2-lithiobutanal.
    • Pump 2: Introduce Feed C into the output stream of R1 at mixer M2.
      • The resulting mixture enters R2, where the electrophilic quenching takes place.
    • Collect the output directly into a quenching solution (e.g., saturated NH₄Cl) or into a flask for immediate workup.
  • Work-up and Analysis

    • The crude mixture can be collected directly over water or a quenching solution.
    • Standard work-up (e.g., separation, washing, drying) and purification (e.g., distillation, chromatography) should follow.
    • Analyze products using GC-MS, NMR, and HPLC to determine yield and purity.

Critical Safety and Optimization Notes

  • Incompatibility Warning: The 2-lithiobutanal intermediate is highly reactive and nucleophilic. The aldehyde carbonyl group is inherently susceptible to nucleophilic attack. The success of this protocol hinges on using very short residence times (sub-second) at low temperatures to outpace this self-destruction pathway [1].
  • Solvent Choice: 2-MeTHF is recommended as a safer, bio-derived alternative to traditional THF, with similar solvating properties and a higher boiling point [1].
  • Yield Optimization: The optimal residence time and temperature are interdependent. A contour plot mapping yield against these two variables, as used in similar lithiation studies, is the most effective way to find the perfect conditions for a specific system [2]. Initial experiments should systematically screen these parameters.

Conclusion and Outlook

This protocol demonstrates the power of flow microreactor technology to tame highly reactive intermediates like 2-lithiobutanal, enabling synthetic pathways that are inaccessible in batch. The precise control over reaction time and temperature allows researchers to "outrun" decomposition, opening new avenues in protecting-group-free synthesis and the rapid generation of complex molecular libraries for drug development [1]. As this technology matures, its integration into automated and digitally optimized platforms will further solidify its role as a cornerstone of sustainable and efficient chemical synthesis.

References

Application Notes: 2-Bromobutane as an Alkylating Agent

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Alkylating agents are fundamental tools in organic synthesis and pharmaceutical development, enabling the transfer of alkyl groups to nucleophilic sites in target molecules [1]. While search results detail the use of 2-bromobutane (C₄H₉Br) as a versatile alkylating agent and intermediate, specific information on its aldehyde derivative, 2-bromobutanal (C₄H₇BrO), is not available in the current search. The following notes synthesize the available information on 2-bromobutane, which can serve as a conceptual foundation for understanding similar alkyl halides.

Physicochemical Properties The reactivity of alkyl halides is heavily influenced by their physical properties. Key specifications for 2-bromobutane, as provided by a chemical supplier, are summarized below [2].

Property Specification
Chemical Name 2-Bromobutane
Molecular Formula C₄H₉Br
CAS Number 78-76-2
Appearance Clear colorless to pale yellow liquid
Boiling Point 91-92°C
Density 1.255 g/cm³ at 20°C
Solubility Miscible with ethanol, ether; immiscible with water

Key Applications in Synthesis 2-Bromobutane is primarily utilized as a building block in complex chemical synthesis. Its applications across different industries include [3] [2]:

  • Pharmaceutical Intermediates: Serves as a crucial starting material or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).
  • Agrochemicals and Liquid Crystals: Acts as a precursor in the manufacturing of agrochemicals and components for liquid crystal displays.
  • Grignard Reagent Synthesis: Functions as a substrate to generate sec-butyl magnesium bromide, a common nucleophile in carbon-carbon bond-forming reactions.
  • Polymer Synthesis: Used as a solvent and potentially as an initiator or chain-transfer agent in specialty polymer synthesis.

Mechanism of Action as an Alkylating Agent Alkylating agents like 2-bromobutane work by substituting an alkyl group for a hydrogen atom in a nucleophilic reaction. The carbon-halogen bond is polarized, making the carbon electrophilic. This carbon is susceptible to attack by nucleophiles (e.g., nitrogen in DNA bases, oxygen in phenols, or carbon in enolates), leading to the formation of a new covalent bond and the displacement of the bromide ion [1]. In a DNA context, this can lead to cross-linking, mispairing, and strand breaks, ultimately triggering cell death—a primary mechanism of many chemotherapeutic drugs [1].

The following diagram illustrates the general workflow for employing 2-bromobutane in a synthesis process, from its production to its application in creating advanced materials.

G A Raw Materials B Reaction & Synthesis (Production of 2-Bromobutane) A->B C Purification & Quality Control (Distillation, GC Analysis) B->C D High-Purity 2-Bromobutane C->D E Application: Grignard Reagent D->E F Application: Pharmaceutical Intermediate D->F G Application: Agrochemical Precursor D->G H Final Products (Drugs, Agrochemicals, Polymers) E->H F->H G->H

Experimental Protocols

Disclaimer: The following protocols are generalized for illustrative purposes and are based on common laboratory practices. They must be adapted and optimized by qualified researchers for specific experimental goals.

Protocol 1: Synthesis of a Grignard Reagent from 2-Bromobutane

This protocol outlines the general steps for generating a sec-butyl Grignard reagent, a common nucleophilic alkylating agent [2].

  • Reaction Setup: Assemble a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Equip the flask with a magnetic stir bar and a reflux condenser.
  • Charge Magnesium: Add a small amount of magnesium turnings to the flask.
  • Initiation: Introduce a small volume of dry diethyl ether or THF, followed by a few drops of 2-bromobutane. Gently warm the mixture if necessary to initiate the reaction, indicated by cloudiness and refluxing.
  • Addition: Once initiated, slowly add a solution of 2-bromobutane in dry ether to the flask while maintaining a gentle reflux. Control the addition rate to prevent violent boiling.
  • Stirring: After complete addition, stir the reaction mixture at room temperature for 1-2 hours until most of the magnesium has dissolved.
  • Analysis: The resulting Grignard reagent solution can be titrated or used directly in subsequent reactions, such as nucleophilic addition to carbonyl compounds.

Protocol 2: Alpha-Bromination of Carbonyls to Generate Halo-carbonyl Alkylating Agents

This method describes the alpha-halogenation of aldehydes, which produces compounds like this compound that can act as alkylating agents [4]. The mechanism involves an acid-catalyzed enol formation.

  • Prepare Substrate: Add the carbonyl compound (e.g., butanal) to a round-bottom flask with a suitable solvent like acetic acid.
  • Add Catalyst: Introduce a catalytic amount of an acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (PTSA).
  • Add Bromine Source: Slowly add one equivalent of bromine (Br₂) dissolved in the same solvent. The reaction mixture may decolorize as bromine is consumed.
  • Monitor Reaction: Monitor the reaction progress by TLC or GC until the starting material is consumed.
  • Work-up: Quench the reaction by carefully adding it to a saturated sodium thiosulfate solution to destroy any excess bromine.
  • Isolation: Extract the product with an organic solvent (e.g., dichloromethane), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purification: Purify the crude product, this compound, using techniques like distillation or column chromatography.

Safety and Handling Guidelines

Handling alkyl halides requires strict adherence to safety protocols due to their inherent reactivity and hazards [2].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile or rubber gloves, chemical splash goggles, and a lab coat.
  • Ventilation: Perform all operations in a well-ventilated fume hood to avoid inhalation of vapors.
  • Flammability: 2-Bromobutane is a flammable liquid [2]. Keep away from heat, sparks, and open flames.
  • Storage: Store in a cool, well-ventilated area in tightly sealed containers. Galvanized steel drums are often used for bulk storage [2].
  • Disposal: Dispose of all chemical waste according to institutional and governmental regulations for halogenated organic compounds.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Thioquinazolinone Derivatives as Therapeutic Agents

Author: Smolecule Technical Support Team. Date: February 2026

Document Type: Application Notes and Experimental Protocols Intended Audience: Researchers, Scientists, and Drug Development Professionals in Medicinal Chemistry Date Compiled: November 2025

Introduction

Quinazolinone and its derivatives, particularly thioquinazolinones, represent a privileged scaffold in medicinal chemistry due to their diverse pharmacological activities. These nitrogen-containing heterocycles have demonstrated significant antiproliferative, antimicrobial, and enzyme inhibitory properties across numerous studies [1]. The structural versatility of the quinazolinone core allows for extensive modification, enabling researchers to optimize pharmacokinetic and pharmacodynamic properties for targeted therapeutic applications. Recent advances have highlighted the potential of thioquinazolinone derivatives as promising candidates for development against various pathological conditions, including cancer, microbial infections, and enzyme-mediated disorders [2] [3]. This document provides a comprehensive compilation of synthetic methodologies, biological evaluation protocols, and structure-activity relationship data to facilitate research in this promising area of drug discovery.

Synthetic Protocols

General Synthesis of Thioquinazolinone Core Structure

The synthesis of thioquinazolinone derivatives typically begins with functionalization of isatoic anhydride or anthranilic acid derivatives, followed by introduction of thiocarbonyl functionality and subsequent cyclization.

Protocol 1: Synthesis of Thioquinazolinone Intermediate [3]

  • Reagents Required: Isatoic anhydride, appropriate amine derivative, carbon disulfide, potassium hydroxide (KOH), ethanol, 2-chloro-N-(5-nitrothiazol-2-yl)acetamide, DMF
  • Procedure:
    • Dissolve isatoic anhydride (1 equivalent) and selected amine (1 equivalent) in absolute ethanol.
    • Reflux the reaction mixture for 3 hours with continuous stirring.
    • Cool the mixture to room temperature and collect the precipitated intermediate by filtration.
    • Add carbon disulfide and KOH to the intermediate in ethanol and reflux for additional 4-6 hours.
    • Cool the reaction mixture and acidify carefully to precipitate the thioquinazolinone intermediate.
    • For final conjugation, dissolve the thioquinazolinone intermediate in DMF and add 2-chloro-N-(5-nitrothiazol-2-yl)acetamide (1 equivalent).
    • Stir the reaction at room temperature for 8-12 hours.
    • Pour the reaction mixture onto ice-cold water and collect the precipitated final product.
    • Purify by recrystallization from appropriate solvent (e.g., ethanol, methanol, or ethyl acetate).
  • Monitoring: Reaction progress should be monitored by TLC using silica gel F254 plates with heptane:ethyl acetate (8:2 or 3:7) mobile phase.
  • Characterization: Products should be characterized by melting point determination, IR spectroscopy, 1H NMR, 13C NMR, and mass spectrometry.
Alternative Synthetic Pathway via Benzoxazinone Intermediate

Protocol 2: Multi-step Synthesis of 6-Bromo-2-[o-imino-(4-thiazolidinone)-phenyl]-3-imino-(4-thiazolidinone)-Quinazolin-4(3H)-one [2]

  • Step 1: Synthesis of 5-bromo anthranilic acid

    • Dissolve anthranilic acid (0.3M, 41.1g) in 500mL glacial acetic acid
    • Add bromine (19mL) at 20°C with continuous stirring
    • Extract with 1L water containing 50mL concentrated HCl
    • Filter and cool to obtain pale yellowish crystals of 5-bromo anthranilic acid (Yield: 90%, M.P.: 212°C)
  • Step 2: Synthesis of 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one

    • Dissolve 5-bromo anthranilic acid (0.16M, 34.72g) in 100mL pyridine
    • Add o-amino benzoyl chloride (0.16M, 24.8g) with stirring at room temperature
    • Continue stirring for 30 minutes
    • Filter and wash precipitate with distilled water and petroleum ether (Yield: 75%, M.P.: 190°C)
  • Step 3-6: Subsequent transformations to final thioquinazolinone derivatives through reaction with hydrazine hydrate, ammonium thiocyanate, and various aromatic aldehydes.

The following diagram illustrates the general synthetic workflow for creating functionalized thioquinazolinone derivatives:

G cluster_notes Key Modifications start Starting Materials (Isatoic Anhydride/ Anthranilic Acid) step1 Amine Condensation & Cyclization start->step1 Ethanol Reflux 3h int1 Quinazolinone Intermediate step1->int1 step2 Thiofunctionalization (CS₂, KOH) int1->step2 Reflux 4-6h int2 Thioquinazolinone Core step2->int2 step3 Derivatization (Aldehydes, Alkyl Halides) int2->step3 Various Conditions final Final Thioquinazolinone Derivatives step3->final mod1 • 2-Bromobutanal introduction • Aromatic aldehyde variation • Heterocyclic conjugation step3->mod1

Diagram 1: Synthetic Workflow for Thioquinazolinone Derivatives (82 characters)

Biological Evaluation Methodologies

Antiproliferative Activity Assessment

Protocol 3: MTT Assay for Cytotoxicity Evaluation [4]

  • Principle: Measurement of mitochondrial dehydrogenase activity in viable cells through conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan crystals.
  • Cell Lines: MCF-7 (breast cancer), other cancer cell lines relevant to research objectives, and normal cells (e.g., WI-38) for selectivity assessment.
  • Procedure:
    • Seed cells in 96-well plates at density of 5-10 × 10³ cells/well and incubate for 24 hours.
    • Treat cells with varying concentrations of test compounds (typically 1-100 μM) and include doxorubicin as positive control.
    • Incubate for 48-72 hours at 37°C in 5% CO₂ atmosphere.
    • Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours.
    • Carefully remove medium and dissolve formed formazan crystals in DMSO or isopropanol.
    • Measure absorbance at 570 nm using microplate reader.
    • Calculate percentage viability and determine IC₅₀ values using appropriate statistical software.
  • Quality Control: Perform experiments in triplicate with appropriate controls (untreated cells, vehicle control, and positive control).
Enzyme Inhibition Studies

Protocol 4: p38α MAPK Kinase Inhibition Assay [4]

  • Principle: Measurement of compound ability to inhibit kinase activity through luminescence-based or colorimetric detection systems.
  • Reagents: Recombinant p38α MAPK enzyme, appropriate substrate (e.g., ATF-2), ATP, kinase assay buffer.
  • Procedure:
    • Prepare reaction mixture containing kinase, substrate, and test compounds at varying concentrations.
    • Initiate reaction by adding ATP solution.
    • Incubate at 30°C for appropriate time period (typically 30-90 minutes).
    • Stop reaction using stop solution provided in commercial kit.
    • Measure phosphorylation using appropriate detection method (luminescence, fluorescence, or absorbance).
    • Calculate percentage inhibition and determine IC₅₀ values using non-linear regression analysis.
    • Include reference inhibitor SB 202190 for comparison.

Protocol 5: Urease Inhibition Assay [3]

  • Principle: Measurement of ammonia production from urea hydrolysis by urease enzyme.
  • Reagents: Jack bean urease enzyme, urea solution, phenol reagent, alkali-nitroprusside solution.
  • Procedure:
    • Pre-incubate urease enzyme with test compounds at various concentrations for 15 minutes at 30°C.
    • Add urea solution and incubate for additional 30 minutes.
    • Stop reaction by adding phenol reagent and alkali-nitroprusside solution.
    • Measure absorbance at 625 nm after color development.
    • Calculate percentage inhibition relative to untreated control.
    • Determine IC₅₀ values using thiourea as reference standard.
Apoptosis and Cell Cycle Analysis

Protocol 6: Apoptosis Induction Assessment [4]

  • Methods:
    • Western Blot Analysis: Measure expression levels of Bax, Bcl-2, and caspase-3 in treated vs. untreated cells.
    • Flow Cytometry: Use Annexin V-FITC/PI staining to quantify apoptotic cell populations.
    • Cell Cycle Analysis: Use propidium iodide staining and flow cytometry to determine cell cycle phase distribution.

Biological Activity Data

The following tables summarize key biological activities reported for various quinazolinone and thioquinazolinone derivatives:

Table 1: Antiproliferative Activity of Selected Quinazolinone Derivatives

Compound ID Structural Features Cancer Cell Line IC₅₀ Value Reference Control Citation
6, 8a, 8b Quinazolinone-tagged thiophene, thienopyrimidine, thienopyridine MCF-7 Not specified (more potent than doxorubicin) Doxorubicin [4]
TSC10 Thiosemicarbazone-containing quinazoline A375, Ea.Hy296, HaCaT IC₅₀ = 119 nM (VEGFR2 kinase) Sorafenib [5]
Various 2,3,6-trisubstituted derivatives 6-bromo, phenylimino thiazolidinone at position 2 Various cancer lines Significant anticancer activity reported Standard agents [2]

Table 2: Enzyme Inhibitory Activity of Thioquinazolinone Derivatives

Compound ID Enzyme Target IC₅₀ Value Reference Control Key Structural Features Citation
6, 8a, 8b p38α MAPK kinase 0.18 ± 0.02, 0.23 ± 0.05, 0.31 ± 0.04 μM SB 202190 (IC₅₀ = 0.27 ± 0.06 μM) Thiophene/thienopyrimidine tagged quinazolinones [4]
8h Urease 2.22 ± 0.09 μM Thiourea (IC₅₀ = 22.50 ± 0.44 μM) Nitrothiazolacetamide conjugated to thioquinazolinone [3]
8a-n series Urease 2.22 ± 0.09 to 8.43 ± 0.61 μM Thiourea (IC₅₀ = 22.50 ± 0.44 μM) Varied substitutions on thioquinazolinone core [3]

Table 3: Apoptotic Effects of Lead Quinazolinone Derivatives [4]

Compound ID Bax Increase (Fold) Caspase-3 Increase (Fold) Bcl-2 Decrease (Fold) Cell Cycle Arrest
6 ~7.31 ~3.55 ~1.99 Not specified
8a ~13.8 ~4.22 ~3.69 G2/M phase
8b ~8.86 ~3.87 ~2.66 Not specified

Structure-Activity Relationships

Analysis of reported data reveals several key structure-activity relationships:

  • Antiproliferative Activity: Incorporation of thiophene, thienopyrimidine, and thienopyridine scaffolds at specific positions of quinazolinone core significantly enhances antiproliferative activity against various cancer cell lines [4].
  • p38α MAPK Inhibition: Molecular docking studies indicate that high-affinity binding to p38α MAPK involves hydrogen bonding with Met109 and hydrophobic interactions within the ATP-binding pocket [4].
  • Urease Inhibition: The presence of nitrothiazole moiety conjugated to thioquinazolinone through thioacetamide linker dramatically enhances urease inhibition, with IC₅₀ values in low micromolar range [3].
  • Electron-Donating Groups: Derivatives containing hydroxy and methoxy substituents demonstrate enhanced antioxidant activity, while electron-withdrawing groups (Cl, NO₂) improve anti-inflammatory potential [1].
  • Halogen Substitution: Introduction of bromine atoms at specific positions of quinazolinone ring improves both antimicrobial and urease inhibitory activities [2] [3].

The structure-activity relationship for thioquinazolinone derivatives can be visualized as follows:

G core Thioquinazolinone Core pos2 Position 2 • Thiazolidinone • Phenylimino group core->pos2 pos6 Position 6 • Bromo substitution enhances activity core->pos6 pos3 Position 3 • Conjugation with nitrothiazolacetamide core->pos3 anti1 Enhanced Antiproliferative Activity pos2->anti1 Moderate anti4 Antimicrobial Activity pos2->anti4 Increases pos6->anti1 Enhances pos6->anti4 Improves anti2 p38α MAPK Inhibition pos3->anti2 Dependent on substituents anti3 Urease Inhibition pos3->anti3 IC₅₀ = 2.22 μM side Side Chain Modifications side->pos3 Varied substitutions

Diagram 2: Structure-Activity Relationship Overview (55 characters)

Molecular Docking and In Silico Studies

Protocol 7: Molecular Docking Protocol for Target Engagement Assessment [4] [3]

  • Software: AutoDock Vina, Schrödinger Suite, or similar molecular docking software.
  • Preparation:
    • Obtain crystal structure of target protein (e.g., p38α MAPK, VEGFR2, urease) from Protein Data Bank.
    • Remove water molecules and co-crystallized ligands.
    • Add hydrogen atoms and optimize hydrogen bonding network.
    • Prepare ligand structures using energy minimization and conformational analysis.
  • Docking Parameters:
    • Define grid box centered on active site with sufficient dimensions to accommodate ligand flexibility.
    • Set exhaustiveness value to ensure adequate sampling of conformational space.
    • Perform docking simulations and cluster results based on binding poses.
  • Analysis:
    • Identify key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking).
    • Calculate binding energies and compare with reference compounds.
    • Validate docking protocol by re-docking native ligands.

Analytical Characterization Methods

Protocol 8: Comprehensive Characterization of Thioquinazolinone Derivatives

  • Melting Point: Determine using calibrated melting point apparatus (M.P. typically 160-250°C range).
  • IR Spectroscopy: Characteristic peaks include C=O stretch (1690-1710 cm⁻¹), C=N stretch (1506-1562 cm⁻¹), C-S-C stretch (679 cm⁻¹) [2].
  • NMR Spectroscopy:
    • 1H NMR: Record in DMSO-d6, CDCl3, or D2O at 400-500 MHz. Characteristic signals include aromatic protons (δ 7.2-8.4 ppm), -CH₂- groups (δ 3.3-3.8 ppm), and -NH groups (δ 5.6-12.5 ppm) [2].
    • 13C NMR: Record in appropriate deuterated solvents. Characteristic signals include carbonyl carbon (δ 160-180 ppm), aromatic carbons (δ 110-150 ppm), and thiocarbonyl carbon (δ 180-200 ppm).
  • Mass Spectrometry: Perform using FAB or ESI techniques to confirm molecular weight and fragmentation patterns.

ADMET and Physicochemical Properties

Protocol 9: In Silico ADMET Profiling [4] [3]

  • Software: SwissADME, pkCSM, or similar prediction tools.
  • Key Parameters:
    • Lipinski's Rule of Five: Molecular weight <500, Log P <5, H-bond donors <5, H-bond acceptors <10.
    • Pharmacokinetic Properties: Predicted gastrointestinal absorption, blood-brain barrier penetration, CYP enzyme inhibition.
    • Drug-likeness: Assess using multiple drug-likeness rules (Veber, Ghose, etc.).
    • Toxicity Predictions: Ames test mutagenicity, hepatotoxicity, hERG inhibition.

Conclusion

Thioquinazolinone derivatives represent a promising class of bioactive compounds with demonstrated potential across multiple therapeutic areas. The synthetic protocols, biological evaluation methods, and structure-activity relationship data compiled in this document provide researchers with comprehensive tools to advance drug discovery efforts in this chemical space. Particular attention should be paid to the incorporation of bromine atoms and conjugation with nitrothiazole moieties, which have consistently demonstrated enhanced biological activity across multiple targets. Future research should focus on optimizing pharmacokinetic properties and conducting in vivo validation studies to translate these promising compounds into clinical candidates.

References

Troubleshooting Guide: Stabilizing 2-Bromobutanal

Author: Smolecule Technical Support Team. Date: February 2026

Problem: Rapid Decomposition of 2-Bromobutanal Question: My sample of this compound shows signs of rapid decomposition upon storage. What are the likely causes and solutions?

Answer: this compound is susceptible to decomposition due to its dual functional groups. The bromide makes it a good leaving group, prone to substitution and elimination reactions, while the aldehyde group is reactive and sensitive to oxidation and polymerization.

  • Primary Causes: The most common pathways are elimination reactions (to form unsaturated aldehydes) and polymerization of the aldehyde group [1] [2]. These can be accelerated by heat, light, and the presence of acidic or basic impurities.
  • Key Stabilization Strategy: The core strategy is to strictly control the storage environment to minimize exposure to these promoting factors.

Troubleshooting Table

Observation Possible Cause Recommended Action
Sample darkens; increased viscosity Polymerization of the aldehyde group Inhibit with stabilizers (e.g., hydroquinone); store at low temperatures; keep neutral pH [1]
Gas evolution; new volatile compounds detected (e.g., butenal) Elimination reaction (E1 or E2), losing HBr Avoid strong bases & elevated temperatures; use inert atmosphere; purify to remove basic impurities [3] [2]
Formation of acidic byproducts (e.g., HBr) Hydrolysis or reaction with ambient moisture Use anhydrous solvents & conditions; store over molecular sieves
Racemization (for chiral synthesis) SN1-type substitution via a carbocation intermediate Avoid protic solvents and acidic conditions; use chiral stabilization if required [4] [3]

Experimental Protocols for Handling & Analysis

To prevent decomposition during experiments, follow these detailed protocols.

1. Protocol for Safe Storage and Handling This procedure minimizes exposure to decomposition-promoting factors.

  • Materials: Anhydrous solvent (e.g., CH₂Cl₂), molecular sieves (3Å or 4Å), amber glass vial, septum, argon or nitrogen gas source, stabilizer (e.g., 0.1% w/w hydroquinone).
  • Procedure:
    • Prepare Storage Vessel: Activate molecular sieves by heating in a drying oven. Fill a clean amber vial about one-fifth full with sieves.
    • Add Stabilizer: Dissolve the required amount of inhibitor into the this compound sample if it is a liquid. For solid samples, co-dissolve with the inhibitor in a minimal amount of anhydrous solvent.
    • Transfer Sample: Transfer the stabilized this compound solution into the prepared amber vial under an inert atmosphere (e.g., inside a glovebox or using a Schlenk line).
    • Seal and Store: Seal the vial with a tight-sealing septum and flush the headspace with inert gas. Label the vial clearly and store it in a freezer (e.g., -20°C).

2. Protocol for Monitoring Decomposition by GC-MS/HPLC-DAD This method helps you track the stability of your sample over time [1].

  • Principle: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) can separate and identify this compound from its decomposition products.
  • Materials: GC-MS or HPLC system, appropriate column (e.g., DB-5 for GC, C18 for HPLC), anhydrous acetone or acetonitrile for dilution.
  • Procedure:
    • Sample Preparation: At regular time intervals, withdraw a small aliquot from your stored this compound sample. Dilute it appropriately in a suitable solvent for injection.
    • Instrumental Analysis: Inject the sample using a method with a temperature ramp (for GC) or a solvent gradient (for HPLC) to resolve the components.
    • Data Analysis: Compare the chromatograms over time. A decrease in the peak area of this compound and the appearance of new peaks indicates decomposition. MS detection can help identify the structures of these new compounds.

Decomposition Pathways and Analysis

The diagrams below illustrate the main decomposition pathways for this compound and the workflow for monitoring its stability.

G A This compound B Base/Heat A->B C Acid/Heat/Light A->C F Hydrolysis A->F D Elimination Product (2-Butenal) B->D E Polymerization C->E G Acidic Products & HBr F->G

G Start Stabilized Sample Step1 Storage under stress conditions Start->Step1 Step2 Periodic sampling and analysis Step1->Step2 Step3 GC-MS/HPLC-DAD Step2->Step3 Step4 Data interpretation and stability assessment Step3->Step4

Key Takeaways for Researchers

  • Proactive Stabilization is Crucial: Given the compound's reactivity, do not store this compound without proper stabilization measures in place.
  • Monitor System Purity: Trace impurities in solvents or on glassware can act as catalysts for decomposition. Always use high-purity reagents and ensure equipment is scrupulously clean.
  • Analyze Comprehensively: Employ a combination of spectroscopic and chromatographic techniques (like UV-Vis and HPLC-MS) to get a complete picture of the degradation process and identify unexpected products [1].

References

Troubleshooting Guide: Reaction Optimization

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize key factors that influence the rate and outcome of nucleophilic substitution and elimination reactions, which are central to the chemistry of halogenated compounds like 2-bromobutanal.

Table 1: Factors Influencing SN2 Reaction Kinetics & Selectivity

Factor Impact on Reaction Rate & Selectivity Practical Consideration for Optimization
Alkyl Halide Substitution Rate: Methyl > Primary > Secondary >> Tertiary [1] The structure of the precursor greatly impacts the feasible pathway.
Stereochemistry Proceeds with inversion of configuration at the chiral center [1]. Critical for stereospecific synthesis; monitor to confirm mechanism.
Nucleophile Strength Rate is dependent on the concentration and strength of the nucleophile [1]. Use strong, concentrated nucleophiles for faster SN2 rates.
Leaving Group Better leaving groups (e.g., I⁻, Br⁻) increase reaction rate [1]. Bromide is a competent leaving group, but reactivity can be modulated.

Table 2: Managing Competing Elimination Reactions

Factor Impact on Elimination vs. Substitution Practical Consideration for Optimization
Base/Nucleophile Strength Strong, bulky bases favor elimination (E2) [2]. For substitution, avoid strong, bulky bases; use good nucleophiles.
Reaction Temperature Higher temperatures tend to favor elimination [2]. Carefully control and optimize reaction temperature to minimize side products.
Halogenoalkane Structure Elimination from unsymmetric halides (e.g., 2-bromobutane) yields multiple alkene products [2]. Anticipate and plan for separation of possible alkene isomers (e.g., but-1-ene, cis/trans-but-2-ene).

Frequently Asked Questions (FAQs)

Q1: What analytical techniques can best distinguish and quantify my reaction products? Advanced chromatographic techniques coupled with structure-specific detectors are highly effective. Gas Chromatography-Molecular Rotational Resonance (GC-MRR) spectroscopy is a powerful method that can unambiguously identify and quantify isomeric compounds and co-eluting species without reference standards [3]. This is particularly useful for monitoring the formation of this compound and its isomers or degradation products.

Q2: Why does my reaction produce multiple products, and how can I minimize this? With unsymmetric halogenated compounds, you often face competition between substitution (SN2) and elimination (E2) mechanisms [1] [2]. The product distribution is highly sensitive to reaction conditions.

  • To favor substitution (SN2): Use a good nucleophile in a polar aprotic solvent, and ensure your substrate is primary or secondary [1].
  • To minimize elimination (E2): Avoid using strong, bulky bases and excessively high temperatures [2].

Experimental Workflow for Optimization

The following diagram outlines a systematic, iterative approach to optimizing your reaction conditions, based on general best practices in reaction engineering.

G Start Define Reaction Objective A1 Select Precursor & Reagents • Primary/Secondary halide for SN2 • Strong nucleophile for SN2 • Weak base to suppress E2 Start->A1 A2 Establish Analytical Method • GC-MRR for isomer-specific data • Calibrate for key species A1->A2 B1 Run Initial Experiment • Under controlled conditions • Monitor temperature carefully A2->B1 B2 Analyze Product Mixture • Determine conversion (reactant consumed) • Calculate yield (desired product) • Identify byproducts B1->B2 C Results Meeting Target? B2->C D Systematically Vary One Parameter • Temperature gradient • Reaction time course • Reagent stoichiometry • Solvent effects C->D No E Identify Optimal Conditions C->E Yes D->B1 F Scale-up and Verify E->F

This workflow emphasizes a data-driven cycle of testing and analysis. The use of a powerful analytical technique like GC-MRR in step A2 is recommended for its ability to provide definitive structural information on your product mixture [3].

Key Recommendations for Your Support Center

  • Focus on Foundational Mechanisms: A deep understanding of SN2 and E2 reaction principles [1] [2] is the most reliable tool for troubleshooting when specific data for a novel compound is scarce.
  • Prioritize Analytical Specificity: For complex mixtures of isomers and similar compounds, invest in the most specific analytical methods available, such as GC-MRR [3].
  • Implement a Systematic Process: The iterative workflow of making a change, measuring the outcome, and interpreting the results against mechanistic principles is the most robust path to optimization.

References

Cryogenic Handling: Core Principles & System Setup

Author: Smolecule Technical Support Team. Date: February 2026

Cryogenic handling often involves maintaining very low temperatures to control highly exothermic or fast reactions, a practice central to the field of "flash chemistry" [1].

Principle Description Key Benefit
Enhanced Heat Transfer Microreactors or continuous flow systems provide a high surface-area-to-volume ratio for rapid heat exchange [1]. Prevents thermal runaways and decompositions; enables safer use of highly reactive reagents [1].
Precise Temperature Control Using specialized vacuum-insulated vessels (Dewars) to store cryogens like liquid nitrogen [2]. Maintains a stable low-temperature environment for reactions or storage [2].
Temporal Control Conducting reactions in continuous flow reactors with short, well-defined residence times [1]. Provides control over reactions with half-lives of milliseconds to seconds [1].

The following diagram illustrates a logical workflow for implementing these principles, from system selection to operation.

Start Start: Assess Process Needs A Select Appropriate Cryogenic System Start->A Reaction Scale & Temperature B Integrate with Reaction Platform A->B Compatibility Check C Establish Temperature Monitoring B->C Calibration D Implement Safety Protocols C->D Risk Assessment End Operate with Continuous Monitoring D->End Final Verification

Frequently Asked Questions & Troubleshooting

Here are some common issues and guidance based on general cryogenic practice.

Question / Issue Possible Cause Solution & Guidance
Q: The reaction mixture shows poor selectivity or decomposition. A: Inefficient mixing or inadequate temperature control, leading to hot spots and side reactions [1]. Optimize mixing efficiency (e.g., using a different micromixer). Ensure the cooling system is maintaining a stable, uniform temperature throughout the reaction zone [1].
Q: How do I choose between a traditional batch setup and a continuous flow system? A: Batch reactors have limited heat dissipation, making them unsuitable for very fast, highly exothermic reactions [1]. For "flash chemistry" with highly reactive intermediates (e.g., organolithiums), a continuous flow system is strongly recommended for safety and selectivity [1]. For storage or simple quenching, a properly configured batch Dewar may be sufficient [2].
Q: We observe ice buildup on external parts of the cryogenic equipment. A: This indicates a breach or failure in the vacuum insulation of the system [2]. Isolate the vessel immediately. The vacuum is essential for thermal integrity. Label the vessel as faulty and contact the manufacturer or a specialized service technician for repair or replacement [2].

References

controlling 2-bromobutanal mixing efficiency

Author: Smolecule Technical Support Team. Date: February 2026

2-Bromobutanal: Compound Overview

Before troubleshooting, it's helpful to understand the basic properties of the compound you are working with.

Property Details
Molecular Formula C₄H₇BrO [1]
Average Mass 151.003 g/mol [1]
IUPAC Name This compound [1]
Other Identifiers 24764-97-4 [RN], MFCD17013385 [1]
Stereocenters 1 (undefined) [1]

This compound is an aldehyde with a bromine substituent, making it reactive and potentially prone to side reactions like epimerization if mixing is inefficient, similar to the issues described in a related case study [2].


Fundamentals of Microfluidic Mixing

Understanding mixing principles is key to troubleshooting. In microfluidics, flow is typically laminar, and mixing relies on managing the interplay between diffusion and convection [3].

mixing_fundamentals LaminarFlow Laminar Flow Regime MixingForces Mixing Driving Forces LaminarFlow->MixingForces Diffusion Diffusion MixingForces->Diffusion Convection Convection MixingForces->Convection PecletNumber Key Parameter: Péclet Number (Pe) MixingForces->PecletNumber PeDefinition Pe = Convective Flow Rate / Diffusive Flow Rate PecletNumber->PeDefinition PeInterpretation Interpreting Pe Value PecletNumber->PeInterpretation LowPe Pe << 1 Diffusion Dominates PeInterpretation->LowPe HighPe Pe >> 1 Convection Dominates PeInterpretation->HighPe

Microfluidic Mixing Fundamentals

The Péclet Number (Pe) is a key parameter. It describes the ratio of convective to diffusive flow rates [3]:

  • Low Pe (<< 1): Diffusion dominates; mixing is slow and depends on the diffusion coefficient and distance [3].
  • High Pe (>> 1): Convection dominates; mixing can be enhanced with specialized mixer designs [3].

Troubleshooting Guide & FAQs

Here are solutions to common problems encountered when controlling mixing efficiency.

Problem 1: Clogging due to By-product Crystallization

This occurs when insoluble by-products form and block microchannels [2].

Solution Protocol & Impact
Alter Reaction Base Change to a base that generates soluble salts. Test different organic/inorganic bases in small-scale screening.
Identify Suitable Co-solvent Introduce a co-solvent to improve solubility of all reaction components. Systematically test solvent mixtures for their ability to dissolve reagents and by-products.
Control Mixing & Residence Time Precisely control deprotonation step. Fine-tune flow rates and use a delay loop to ensure exact residence time for sensitive steps before subsequent mixing [2].
Problem 2: Unwanted Epimerization at Stereocenters

This is common in enantiomerically pure intermediates, where inefficient mixing creates localized hot spots of high pH or concentration, leading to racemization [2].

Solution Protocol & Impact
Shift from Batch to Flow Flow chemistry enhances diastereomeric purity. Implement continuous flow microreactors to achieve uniform, instantaneous mixing, minimizing exposure to harsh conditions [2].
Optimize Reactor Parameters Reduce residence time and temperature. In the referenced case, reducing reaction time from 2 hours to 10 minutes and running at -25°C minimized decomposition and epimerization [2].
Problem 3: Inefficient Mixing Leading to Broad Particle Size Distribution

This is critical in applications like Lipid Nanoparticle (LNP) synthesis, where poor mixing results in high polydispersity index (PDI) [3].

Solution Protocol & Impact
Choose an Advanced Passive Mixer Move beyond simple T- or HFF mixers. Use chaotic mixers (e.g., Staggered Herringbone) or obstacle-based mixers (baffles) that induce fluid folding at low Reynolds numbers for rapid, homogeneous mixing [3].
Match Mixer to Application Select a mixer where mixing time decreases with increased flow velocity. In herringbone mixers, a 10x flow increase can reduce mixing time by a factor of ~0.23 [3].

Experimental Protocol: Optimizing a Reaction in Flow

This protocol is adapted from a successful case study where a low-yielding, epimerizing reaction was optimized using flow chemistry [2].

Objective

Improve yield and diastereomeric purity of a reaction involving a stereocentre-sensitive intermediate.

Key Workflow Diagram

experimental_workflow Start Define Problem: Low Yield/Selectivity Approach Select Optimization Approach Start->Approach BatchPath Batch Process Approach->BatchPath FlowPath Flow Chemistry Approach->FlowPath BatchSol Optimize Parameters: - Temperature - Stirring - Reagents BatchPath->BatchSol FlowSol Optimize Parameters: - Base - Co-solvent - Residence Time - Mixer Type FlowPath->FlowSol BatchResult Outcome: Moderate yield improvement Purification remains challenging BatchSol->BatchResult FlowResult Outcome: High yield & purity Simplified purification No epimerization FlowSol->FlowResult Comparison Compare Results & Scale BatchResult->Comparison FlowResult->Comparison

Reaction Optimization Workflow

Materials and Equipment
  • Syringe or HPLC Pumps: For precise fluid delivery.
  • Microfluidic Chip: A suitable passive mixer (e.g., Staggered Herringbone for chaotic mixing).
  • Temperature Control Unit: Peltier cooler or heating block.
  • Collection Vial: For product collection.
Step-by-Step Procedure
  • System Assembly: Connect reagent streams to the inlets of the microfluidic chip. Ensure all fittings are secure to prevent leaks.
  • Parameter Screening (Initial Flow Run):
    • Set up your system with the initial base and solvent system.
    • Use a design of experiments (DoE) approach to screen key parameters:
      • Total Flow Rate: Directly controls residence time.
      • Temperature: Start lower to suppress epimerization.
      • Solvent Ratio (if using a co-solvent).
  • Implement Optimized Conditions:
    • Based on screening, switch to the optimized base that prevents clogging.
    • Introduce the identified co-solvent into the solvent stream.
    • Set the reactor temperature to the optimized value (e.g., -25°C).
    • Set the final flow rates to achieve the target residence time (e.g., 10 minutes).
  • Process and Collect: Start pumps, allow the system to stabilize, and collect the product stream in a suitable vial.
  • Analysis and Scale-up:
    • Analyze the product by HPLC or LC-MS to determine yield and diastereomeric purity.
    • For scale-up, the process can be run continuously for extended periods. The referenced case achieved a throughput of 1 kg/day at lab scale, with potential for 10 kg/day [2].
Expected Outcomes

The table below compares potential outcomes from this optimization process [2].

Condition Yield Diastereomeric Purity Reaction Time

| Original Batch Method (-40 °C) | 50% | 72% | 2 hours | | Optimized Flow Method (-25 °C) | 90% | 98% | 10 minutes |

References

Frequently Asked Questions (FAQ) on Bayesian Optimization in Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Question Answer & Troubleshooting Guidance
When should I use BO for my chemical synthesis? BO is best for optimizing expensive-to-evaluate "black-box" functions with a limited number of experiments. It is ideal when the relationship between reaction parameters (e.g., temperature, stoichiometry) and the outcome (e.g., yield) is complex, unknown, or noisy [1] [2].

| My BO model is not converging. What could be wrong? | • Insufficient Initial Data: Too few init_points can lead to a poor initial surrogate model. Start with a design-of-experiments (DoE) to space out initial samples [3]. • Incorrect Hyperparameters: The internal parameters of the Gaussian Process (GP), governed by the kernel, might need tuning to match your system's behavior (e.g., using a Matern kernel for less smooth functions) [2]. • High Noise: Chemical experiments often have heteroscedastic (non-constant) noise. Use a GP model that can incorporate a noise model or account for measurement uncertainty [2]. | | How do I handle experimental failures or safety constraints? | Implement constrained BO. This allows you to define a "feasibility" function. The algorithm will then avoid regions of the parameter space that are predicted to violate your constraints (e.g., conditions that lead to decomposition, unsafe pressures, or failed reactions) [4]. | | The computational cost of the GP is too high. Any alternatives? | For high-dimensional problems (e.g., >20 parameters), the standard GP can become slow. Consider using a Tree-structured Parzen Estimator (TPE) as a surrogate model, which can be more computationally efficient in some cases [1] [2]. |


Case Study: Bayesian Optimization in Flow Chemistry

A relevant study demonstrates the use of BO to optimize the quaternization of a polymer in continuous flow, a process analogous to small molecule synthesis [5].

  • Objective: Maximize the degree of quaternization of poly(4-vinylpyridine) with a brominated PEG chain.
  • Platform: An automated flow chemistry system was integrated with the EDBO+ (Experimental Design via Bayesian Optimization) algorithm.
  • Parameters Optimized: The algorithm controlled reaction temperature, stoichiometry, and residence time to find the optimal conditions.
  • Outcome: BO successfully guided the reaction selection to maximize the functionalization yield. This "direct-from-flow" approach was then used to create polymer-wrapped carbon nanotubes for sensor fabrication, showcasing a direct pipeline from BO-optimized synthesis to functional material creation [5].

Experimental Protocol: Implementing a BO Cycle

Below is a generalized methodology for running a Bayesian Optimization campaign for a chemical reaction, which can be adapted for specific cases like 2-bromobutanal synthesis.

  • Define the Optimization Problem:

    • Objective Function: The outcome you want to optimize (e.g., reaction yield, purity, or conversion). This is the "expensive black-box function" [1].
    • Parameters and Bounds: Clearly specify the input variables (e.g., temperature, residence_time, catalyst_loading) and their feasible ranges (pbounds). These are the x in max f(x) [3].
  • Select the Initial Design:

    • Perform a small set of initial experiments (e.g., via Latin Hypercube Sampling) to seed the model. The init_points parameter controls this in many BO packages [3].
  • Choose the BO Model Components:

    • Surrogate Model: Typically a Gaussian Process (GP), which provides a probabilistic model of the objective function. Select an appropriate kernel (e.g., Matern, RBF) for the GP [2].
    • Acquisition Function: Choose a strategy to select the next experiment. Common choices are Expected Improvement (EI), Upper Confidence Bound (UCB), or Probability of Improvement (PI). Each balances exploration and exploitation differently [1] [2].
  • Run the Iterative Optimization Loop:

    • Fit the Model: Update the GP surrogate model with all available data.
    • Maximize Acquisition: Find the parameter set that maximizes the acquisition function. This becomes the next experiment to run.
    • Conduct Experiment & Update: Run the experiment with the proposed conditions, measure the outcome, and add the new (parameters, result) pair to the dataset.
    • Check Convergence: Repeat until the improvement between iterations falls below a set threshold or the experimental budget is exhausted.

The following diagram illustrates this iterative workflow:

Start Define Problem: Objective & Parameter Bounds Init Select Initial Design (init_points) Start->Init Model Fit Gaussian Process (Surrogate Model) Init->Model Acquire Maximize Acquisition Function (e.g., EI, UCB) Model->Acquire Experiment Conduct Experiment & Measure Result Acquire->Experiment Decide Converged or Budget Met? Experiment->Decide Add Data Decide->Model No End Report Optimal Conditions Decide->End Yes

References

Troubleshooting Guide: Common Issues in Automated Electrochemical Screening

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes potential issues and solutions, based on an autonomous platform used for screening organohalide electrophiles [1].

Issue Possible Causes Troubleshooting Steps

| Poor Data Quality/Noisy Voltammograms | - Inadequate iR compensation

  • Improper electrode conditioning
  • Unstable temperature control | - Implement automatic iR compensation during measurements [1].
  • Ensure proper cleaning/calibration of electrodes before runs. | | Failed Identification of Reaction Mechanism | - Incorrect parameter combinations (scan rate, concentration)
  • ML model misclassifying subtle features in data | - Use adaptive, closed-loop workflows (e.g., Bayesian optimization) to autonomously locate optimal experimental parameters [1].
  • Validate the deep learning model's propensity distributions with control experiments [1]. | | Low Throughput & System Bottlenecks | - Manual sample preparation and disposal
  • Lack of integrated, continuous operation | - Integrate flow chemistry for automated electrolyte formulation and disposal [1].
  • Use a central computer to automate system operation, data collection, and processing for continuous operation (e.g., ~50 hours) [1]. | | Handling Unstable Intermediates | - Reaction times too long for short-lived intermediates
  • Inefficient mixing | - Employ an automated microreactor platform capable of regulating reaction times down to milliseconds [2].
  • Optimize parameters like temperature, reaction time, and mixing efficiency simultaneously using Bayesian optimization [2]. |

Frequently Asked Questions (FAQs)

  • Q: What is the core workflow of an autonomous screening platform?

    • A: These platforms typically integrate several automated modules. The workflow involves an iterative loop: an AI or Bayesian algorithm designs an experiment, an automated flow chemistry system prepares the sample, an automated potentiostat runs the electrochemical test, a deep learning model analyzes the resulting data, and the algorithm then uses that result to design the next, more optimal experiment. This closed-loop cycle continues until a user-defined objective is met [1].
  • Q: How can I ensure the data quality from my automated screen is reliable?

    • A: Rigorous quality control (QC) is fundamental. This includes using effective positive and negative controls in your assay plates and developing robust QC metrics. Common metrics to assess the degree of differentiation between controls include the Z-factor and Strictly Standardized Mean Difference (SSMD). Good plate design is also crucial to identify and correct for systematic errors, such as pipetting inaccuracies or the "edge effect" caused by evaporation [3].
  • Q: What should I do if the platform is not achieving the desired recall (finding all relevant hits) during screening?

    • A: This is a common challenge in machine-learning-assisted screening. Relying on heuristics (e.g., stopping after a certain number of irrelevant results) can be unreliable. Instead, implement statistical stopping criteria. One robust method involves using a hypergeometric test to periodically check a random sample of the remaining data. This allows you to test the hypothesis that "recall is less than your target (e.g., 95%)" and stop screening with a defined confidence level once this hypothesis can be rejected [4].

Experimental Workflow for Autonomous Investigation

The diagram below illustrates the core closed-loop workflow of an autonomous electrochemical platform, as described in the research. You can use this as a conceptual model for your own automated system [1].

autonomous_workflow start User Defines Objective alg AI Algorithm (e.g., Bayesian) Designs Experiment start->alg flow Flow Chemistry Module Automates Sample Prep alg->flow Sends Conditions decide Objective Met? alg->decide Learns & Updates ec Automated Electrochemical Testing (e.g., Cyclic Voltammetry) flow->ec Prepares Sample ml Deep Learning Model Analyzes Voltammogram ec->ml Sends Data ml->alg Sends Result decide:s->alg:n No stop Report Results decide->stop Yes

Key Considerations for Your Platform

When building or troubleshooting an automated system, keep these cross-cutting principles in mind:

  • Closed-Loop Operation: The power of these platforms comes from the tight integration of automation, real-time analysis, and AI-driven decision-making, creating a self-optimizing system [1].
  • Handling Air/Moisture-Sensitive Chemistry: If your reactions are sensitive, ensure the entire platform, or critical components like the electrochemical cell, can be housed inside an inert atmosphere glovebox [1].
  • Data Volume and Complexity: Automated systems can generate thousands of data points. Be prepared with robust data processing software and machine learning tools to analyze the results and aid in decision-making for the next steps [1] [5].

References

Analytical Method Development for Alkyl Halide Impurities

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge in controlling a genotoxic impurity like 2-bromobutanal is developing a highly sensitive and specific analytical method. The following table summarizes the strategic approach based on the principles of Analytical Quality by Design (QbD) and current regulatory guidance [1] [2].

Aspect Description & Rationale
Core Principle Analytical Quality by Design (QbD): A systematic approach to method development that builds robustness into the method from the start by scientifically understanding how method parameters affect performance [1].
Key Guidance ICH Q2(R2) on method validation and ICH Q14 on analytical procedure development provide the modern framework for these activities [2].
Analytical Target Profile (ATP) The method must be capable of sensitively and specifically detecting and quantifying this compound at trace levels (sub-ppm). Critical Method Attributes (CMAs) would include peak area (for sensitivity) and resolution from other compounds (for specificity) [1].
Recommended Technique Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly suited for volatile impurities like alkyl halides. The mass spectrometer provides the specificity and low detection limits required [1].
Critical Parameter: Column Choice A thick-film, trifluoropropylmethyl polysiloxane column (e.g., Rtx-200) is recommended. The polar, fluorinated stationary phase provides better retention for small, polar alkyl halides compared to standard mid-polarity columns, preventing them from co-eluting with the solvent [3].

The workflow below illustrates the lifecycle of an analytical method developed under the QbD and ICH guidelines.

Start Start: Method Development ATP Define Analytical Target Profile (ATP) Start->ATP RiskAssess Risk Assessment & Prior Knowledge ATP->RiskAssess Dev Method Development: • Column Selection • Inlet Parameters • Oven Program RiskAssess->Dev MODR Establish Method Operable Design Region (MODR) Dev->MODR Control Define Control Strategy MODR->Control Validate Method Validation (ICH Q2(R2)) Control->Validate Lifecycle Lifecycle Management & Changes (ICH Q14) Validate->Lifecycle

Detailed GC-MS Experimental Protocol

Based on the literature for analyzing alkyl halides and sulfonate esters, here is a detailed methodology that can be adapted for this compound [1] [3].

1. Instrumental Configuration

  • GC-MS System: Gas Chromatograph equipped with a Single Quadrupole Mass Spectrometer.
  • Column: Rtx-200 (or equivalent), 30 m length, 0.25 mm internal diameter, 1.0 µm film thickness [3].
  • Liner: Gooseneck Splitless liner with deactivated wool [3].

2. Method Parameters

  • Sample Preparation:
    • Dissolve the Active Pharmaceutical Ingredient (API) in a suitable solvent at a concentration of 10 mg/mL [3].
    • Diluent: 90:10 Acetonitrile:Water. This helps dissolve API salt forms while being compatible with the GC system. Avoid highly polar solvents like pure methanol if using a split/splitless inlet [3].
  • Injection:
    • Mode: Split or Splitless, depending on sensitivity requirements and solvent focusing. A 10:1 split ratio can be used to handle the relatively polar solvent [3].
    • Volume: 1.0 µL [3].
    • Temperature: 220-250 °C [3].
  • Oven Temperature Program:
    • Initial Temp: 40 °C (hold for 8.3 minutes) - This long hold is critical for focusing volatile alkyl halides.
    • Ramp 1: to 70 °C at 70 °C/min.
    • Ramp 2: to 115 °C at 40 °C/min.
    • Ramp 3: to 250 °C at 30 °C/min.
    • Ramp 4: to 300 °C at 15 °C/min (hold for 3 minutes) - This cleans the column of less volatile API components [3].
  • Carrier Gas: Helium, constant flow at 1 mL/min [3].
  • MS Detection:
    • Ionization Mode: Electron Impact (EI).
    • Transfer Line Temp: 280 °C [3].
    • Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for highest sensitivity. The specific quantifier and qualifier ions for this compound would need to be determined experimentally.

Frequently Asked Questions & Troubleshooting

Q1: Our target alkyl halide (this compound) is not retained and co-elutes with the solvent peak. What should we do?

  • Cause: The column's stationary phase is too non-polar or the film is too thin to retain small, polar molecules.
  • Solution:
    • Switch to a thick-film (1.0 µm), polar stationary phase like a trifluoropropylmethyl polysiloxane (e.g., Rtx-200). This significantly improves retention [3].
    • Lower the initial oven temperature and extend the initial hold time to improve solvent focusing [3].
    • Verify the solvent cut time on the MSD to ensure the early-eluting analyte is not being missed [3].

Q2: We are observing poor peak shape (tailing or splitting) for our analyte.

  • Cause A: Active sites in the inlet liner or column.
    • Solution: Use a deactivated inlet liner with wool to aid in vaporization. Ensure the GC system is well-maintained. Consider cutting 10-20 cm from the front of the column to remove degraded stationary phase.
  • Cause B: Inappropriate injection technique or solvent.
    • Solution: If using splitless injection with a polar solvent like methanol/water, peak splitting can occur. Using a 10:1 split ratio or a solvent with a higher vapor pressure (like ACN:Water) can mitigate this [3].

Q3: The method sensitivity is insufficient to reach the required 1.5 µg/day TTC limit. How can we improve it?

  • Solution:
    • Use a Splitless Injection to transfer the entire sample to the column.
    • Employ Selected Ion Monitoring (SIM) in the MSD instead of full scan. This increases dwell time on specific ions, greatly enhancing sensitivity [1] [3].
    • Consider Headspace Sampling: If the impurity is volatile, static headspace-GC-MS is an excellent technique to concentrate the analyte in the vapor phase and avoid injecting a dirty sample matrix onto the system [4].
    • Optimize MS parameters (e.g., ion source temperature, electron energy) for the specific analyte.

Q4: Our API is not soluble in purely organic solvents. Can we still use this GC-MS method?

  • Answer: Yes. You can use a water-miscible organic solvent with up to 10% water (e.g., 90:10 Acetonitrile:Water) to aid dissolution. The method conditions described above are designed to handle this [3].

Q5: The method performance changes drastically after a few injections.

  • Cause: Non-volatile API matrix components are building up in the inlet liner and at the head of the column.
  • Solution:
    • Regularly replace the inlet liner and seal as part of a preventative maintenance schedule [3].
    • Use a guard column to trap non-volatile residues.
    • Perform regular column maintenance by baking out at high temperature. Trimming the column head may be necessary if performance degrades.

Key Takeaways for Your Technical Center

  • Adopt a QbD Mindset: For controlling genotoxic impurities, a robust method is non-negotiable. Using an Analytical QbD approach, as outlined in ICH Q14, is the modern standard for ensuring this robustness and facilitating regulatory approval [1] [2].
  • Column is Critical: The single most important parameter for analyzing volatile alkyl halides like this compound is the correct choice of a thick-film, polar GC column to ensure proper retention and separation from the solvent [3].
  • Sample Solvent Matters: Careful selection of the sample solvent and injection parameters is essential to avoid chromatographic issues and ensure the API dissolves completely [3].

References

Understanding 2-Bromobutanal's Reactivity

Author: Smolecule Technical Support Team. Date: February 2026

The primary challenge in working with 2-bromobutanal is its inherent reactivity. The bromine atom is situated at the alpha (α) position (the carbon adjacent to the carbonyl group). This makes the molecule a focal point for two major types of side reactions [1]:

  • Nucleophilic Substitution: The bromine is a good leaving group, making the carbon susceptible to attack by nucleophiles (e.g., from solvents, impurities, or other reactants).
  • Elimination: Under basic conditions, it can easily undergo dehydrohalogenation to form an alkene derivative, such as 2-butenal (crotonaldehyde).

The following diagram maps out these primary decomposition pathways and the conditions that favor them.

Start This compound Substitution Nucleophilic Substitution (e.g., with Nu:⁻) Start->Substitution Promoted by Good Nucleophiles Elimination Elimination Start->Elimination Promoted by Strong Base & Heat ProductSub Substitution Product (e.g., 2-Butanal derivative) Substitution->ProductSub ProductElim Unsaturated Carbonyl (e.g., 2-Butenal) Elimination->ProductElim

Frequently Asked Questions & Troubleshooting

Q1: What are the most common side products I might encounter?

  • Substitution Products: If your reaction mixture contains even weak nucleophiles (such as water, alcohols, or amines), they can displace the bromine atom, leading to a variety of functionalized carbonyl compounds.
  • Elimination Products: If the conditions are too basic, you will observe the formation of 2-butenal (crotonaldehyde) through the loss of HBr [1].
  • Polymerization: The product of elimination, 2-butenal, and this compound itself can act as electrophiles and undergo polymerization reactions, especially in the presence of acids, bases, or other initiators.

Q2: My reaction yields are low due to decomposition. How can I stabilize this compound? The key is to control the reaction environment meticulously. Follow these protocols to minimize decomposition:

Goal Recommended Protocol Rationale
Avoid Base Use neutral or weakly acidic conditions; ensure glassware is clean and solvents are amine-free. Prevents deprotonation and subsequent elimination to form 2-butenal [1].
Control Nucleophiles Use aprotic, polar solvents (e.g., DCM, MeCN); pre-dry solvents and keep reaction atmosphere dry. Minimizes nucleophilic attack that leads to substitution products [1].
Manage Temperature Conduct reactions at low to moderate temperatures (e.g., 0°C to room temperature). Reduces the rate of both elimination and polymerization side reactions.
In Situ Generation Synthesize immediately before use via alpha-halogenation of butanal [1]. Avoids long-term storage and degradation of the purified, highly reactive compound.

Q3: I need to store this compound. What is the best practice? Long-term storage of this compound is not recommended. If absolutely necessary:

  • Purify it just before storage.
  • Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.
  • Keep it cold, ideally at freezer temperatures (e.g., -20°C or lower).
  • Add a stabilizer, such as a small amount of a weak acid (e.g., 0.1% acetic acid) to inhibit base-catalyzed pathways. Caution: Ensure the acid is compatible with the container material and will not interfere with future use.

Experimental Protocol: In Situ Preparation and Use

The most reliable strategy is to generate this compound immediately before its intended use. The following workflow outlines a method for acid-catalyzed alpha-halogenation, which is preferred because it favors monohalogenation and is easier to control than the base-catalyzed route [1].

Start Butanal Setup Reaction Setup Acetic acid solvent Catalytic HCl Inert atmosphere Start->Setup Cool Cool reaction mixture to 0-5 °C Setup->Cool Add Slowly add 1.0 equiv of Bromine (Br₂) Cool->Add Monitor Monitor by TLC Reaction is typically fast Add->Monitor Quench Quench reaction (Dilute with water) Monitor->Quench Extract Extract with DCM Dry with anhydrous MgSO₄ Quench->Extract Use Use crude product directly in next step Extract->Use

Procedure:

  • Reaction Setup: Charge a round-bottom flask with dry acetic acid as a solvent and a catalytic amount of a strong acid (e.g., HCl). Add 1.0 equivalent of butanal. Purge the flask with an inert gas (N₂ or Ar) to create an oxygen-free atmosphere [1].
  • Cooling: Immerse the flask in an ice-water bath to cool the reaction mixture to 0-5°C. This helps control the exothermic nature of the reaction and prevents polyhalogenation [1].
  • Bromine Addition: Slowly add 1.0 equivalent of bromine (Br₂) dropwise via an addition funnel, ensuring the temperature remains below 10°C.
  • Reaction Monitoring: Stir the mixture and monitor the reaction by TLC. The reaction is typically fast under these conditions.
  • Work-up: Once the starting material is consumed, carefully quench the reaction by pouring it into cold water. Extract the aqueous mixture with dichloromethane (DCM). Wash the combined organic extracts with a saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
  • Isolation/Use: After filtering, it is strongly advised to use the crude this compound solution directly in the next synthetic step. Attempts to isolate it by distillation under high vacuum should only be made if absolutely necessary for characterization, as this can lead to decomposition.

References

Understanding 2-Bromobutanal as a Genotoxic Impurity

Author: Smolecule Technical Support Team. Date: February 2026

2-Bromobutanal is an alkyl halide with the molecular formula C₄H₇BrO [1]. Alkyl halides are widely recognized as Potential Genotoxic Impurities (PGIs) because they can alkylate DNA bases, which may lead to mutations [2]. Controlling these impurities in Active Pharmaceutical Ingredients (APIs) is crucial, and guidelines from ICH M7, FDA, and EMEA require them to be controlled at very low levels, typically following a Threshold of Toxicological Concern (TTC) of 1.5 μg/day [2] [3].

Analytical Method Development & Protocols

For volatile genotoxic impurities like alkyl halides, Gas Chromatography-Mass Spectrometry (GC-MS) is often the preferred and most sensitive technique [2] [3]. The following table summarizes the core parameters of a robust GC-MS method developed for a group of 19 alkyl halides, which serves as an excellent model for analyzing this compound.

Parameter Specification / Recommended Condition
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS) [2]
Analytical Approach Analytical Quality by Design (QbD) [2]
Column VF-624 ms capillary column [2]
Critical Method Attributes (CMAs) Peak area (for sensitivity) and Resolution (for specificity) [2]
Validation Guidelines ICH Q2 [2]

Here is a generalized workflow for developing and validating an analytical method for a genotoxic impurity, incorporating the QbD approach:

Start Define Analytical Target Profile (ATP): Sensitivity and Specificity Step1 Select Technique: GC-MS for volatile impurities Start->Step1 Step2 Method Development with QbD: Identify Critical Parameters Step1->Step2 Step3 Method Optimization: Column, Oven Temp, Flow Rate Step2->Step3 Step4 Method Validation per ICH Q2 Step3->Step4 Step5 Routine Analysis & Control Step4->Step5

Detailed Methodology for GC-MS Analysis

The methodology below is adapted from a study that successfully developed a simultaneous method for 19 alkyl halides [2].

  • 1. Instrumental Setup: A GC system equipped with a single quadrupole Mass Spectrometry Detector (MSD) and a VF-624 ms capillary column is used [2].
  • 2. Critical Parameters (QbD): In this approach, the peak area (for detection sensitivity) and the resolution (for specificity and separation from other compounds) are defined as the Critical Method Attributes (CMAs) [2].
  • 3. Method Optimization: The GC parameters like oven temperature, carrier gas flow rate, and the MSD conditions need to be optimized to achieve the best separation and detection for this compound specifically.

Troubleshooting Common Issues in Analysis

Here are some common challenges and solutions when analyzing genotoxic impurities at trace levels.

Issue Potential Causes Troubleshooting Steps
Insufficient Sensitivity Sample degradation, inefficient ionization, instrumental issues Use a more selective MS detection (SIM mode), optimize derivatization, concentrate sample [3].
Poor Chromatographic Resolution Incorrect column selection, non-optimal temperature program, co-elution with matrix Optimize GC temperature gradient, consider a column with different polarity, improve sample cleanup [2] [4].
Poor Reproducibility Inconsistent injection, sample preparation errors, column degradation Ensure consistent sample prep, use internal standards, perform system suitability tests before runs [5].

Frequently Asked Questions (FAQs)

Q1: Why is this compound classified as a genotoxic impurity? A1: this compound is an alkyl halide. Alkyl halides are considered potential genotoxic impurities because they can act as alkylating agents and react with DNA bases (such as guanine and adenine), which can potentially cause mutations and initiate carcinogenesis [2] [6].

Q2: What is the acceptable limit for this compound in my drug substance? A2: According to ICH M7 and other regulatory guidelines, genotoxic impurities without compound-specific toxicity data should be controlled at or below the Threshold of Toxicological Concern (TTC) of 1.5 μg per day [2] [3] [6]. The concentration limit in parts per million (ppm) for your specific drug is calculated based on this TTC and the maximum daily dose of the drug.

Q3: Can I use HPLC instead of GC-MS for this compound analysis? A3: The choice of technique depends on the compound's volatility. GC-MS is generally the first choice for volatile impurities like alkyl halides as it offers high sensitivity and selectivity [3]. If the impurity is not volatile or is thermally labile, you could explore LC-MS techniques, but this may require method adaptation and verification [3] [5].

Q4: What are the key parameters to validate for this analytical method? A4: In accordance with ICH Q2(R1) guidelines, your method should be validated for specificity, accuracy, precision (repeatability), linearity, range, detection limit (LOD), and quantitation limit (LOQ) [2] [5]. For trace analysis of genotoxic impurities, demonstrating low LOD and LOQ is particularly critical.

Key Recommendations for Your Experiment

  • Start with GC-MS: Given that this compound is likely volatile, begin your method development using GC-MS, as it is the most documented and effective technique for similar alkyl halides [2] [3].
  • Adopt a QbD Workflow: Systematically develop your method using an Analytical Quality by Design approach. This involves defining your goals (ATP), understanding the impact of method parameters, and establishing a robust control strategy [2].
  • Spike and Recover: To validate your method's accuracy, perform spike-and-recovery experiments in your API matrix. This will help you account for any matrix effects that could interfere with the detection of this compound [2].
  • Use a Confident Internal Standard: When available, use a stable isotope-labeled analog of this compound as an internal standard. This is the best way to correct for any variability in sample preparation and injection.

References

Frequently Asked Questions (FAQs) for GC-MS Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common technical issues, framed in a question-and-answer format suitable for researchers and scientists.

FAQ Question Brief Answer & Key Troubleshooting Steps

| My method sensitivity has dropped. What are the most common causes? | Common Causes: MS source contamination, active sites in inlet/column, improper instrument tuning, or carrier gas leaks. Actionable Steps: Check tune report, perform leak check, inspect and replace inlet liner, clean or replace GC column, and service MS ion source if needed [1]. | | The chromatogram shows peak tailing for my analyte. How can I resolve this? | Primary Cause: Active sites within the GC flow path, often due to contamination or column degradation. Resolution: Ensure proper inlet liner deactivation, use a guard column, and verify that the analytical column is appropriate and in good condition for your analyte [1]. | | My system shows high background noise. What could be the source? | Potential Sources: Contamination from the sample (matrix), GC components (septa, liner), or MS ion source. Troubleshooting: Run a blank to isolate the source. Check and replace the inlet septum and liner. Background ions can help identify the contaminant [1]. | | How can I improve the separation of 2-bromobutanal from complex sample matrices? | Recommended Approach: Utilize a GC-MS/MS system. The enhanced selectivity helps isolate the analyte from co-eluting matrix interferences, leading to cleaner results and lower detection limits [2]. |

Experimental Protocols & Best Practices

The following guidance synthesizes robust methodologies from the literature for analyzing volatile, brominated compounds.

Sample Preparation: Static Headspace Analysis

For volatile compounds like this compound in complex matrices (e.g., biological or environmental samples), static headspace (HS) sampling is highly effective. It minimizes the introduction of non-volatile matrix components into the GC-MS system, reducing contamination and background noise [3].

  • Principle: The sample is heated in a sealed vial to equilibrate the volatile analyte between the sample matrix and the headspace gas. A portion of this headspace vapor is then injected into the GC.
  • Justification: This technique simplifies sample preparation and is ideal for volatile organic compounds, providing a clean sample introduction that protects the GC-MS system [3].
Instrumental Method Development

Based on protocols for alkyl halides and related compounds, here are key parameters to establish a robust GC-MS method.

Suggested Initial GC Conditions

Parameter Recommended Setting Alternative / Note
Column Mid-polarity stationary phase (e.g., VF-624ms, 30 m x 0.25 mm ID, 1.4 µm film) A standard (5%-phenyl)-methylpolysiloxane column is also common [4].
Carrier Gas Helium, constant flow (~1.0 mL/min) Hydrogen can be used for faster analysis but requires safety optimization [2].
Injection Split or splitless (based on sensitivity needs), 250 °C Headspace sampler is preferred [3].
Oven Program e.g., 40 °C (hold 2 min), ramp at 15 °C/min to 240 °C (hold 5 min) Requires optimization for specific separation [4] [3].

Suggested Initial MS Conditions

Parameter Recommended Setting
Ionization Mode Electron Ionization (EI), 70 eV
Ion Source Temp. 230 °C - 300 °C
Acquisition Mode Selected Ion Monitoring (SIM) for high sensitivity, or Full Scan for method development.
The Analytical QbD Workflow for Robust Methods

For developing a highly reliable and sensitive control method, consider the Analytical Quality by Design (QbD) approach. This systematic framework is particularly valuable for methods monitoring genotoxic impurities like alkyl halides, where sensitivity and robustness are critical [4].

The workflow below outlines the key stages of the Analytical QbD approach for GC-MS method development.

Start Define Analytical Target Profile (ATP) A Identify Critical Method Parameters (e.g., Oven Temp., Flow Rate) Start->A B Design of Experiments (DoE) Systematically vary parameters A->B C Establish Method Operable Design Region (MODR) Define proven acceptable ranges B->C D Method Validation (per ICH Q2(R1) guidelines) C->D End Implement Control Strategy D->End

Systematic Troubleshooting Workflow

When problems arise, a logical, step-by-step approach is most efficient. The following chart provides a high-level troubleshooting pathway.

Problem Reported Issue (e.g., Low Sensitivity) MS Check MS Performance Problem->MS GC Check GC Systems Problem->GC Sample Review Sample & Prep Problem->Sample MS1 Check Tune Report and Source Contamination MS->MS1 > GC1 Perform Leak Check GC->GC1 > S1 Analyze a Blank/Standard Sample->S1 > MS2 Perform MS Maintenance (Clean/Replace Ion Source) MS1->MS2 If poor/failed GC2 Tighten/Replace Fittings and Septa GC1->GC2 If leak found GC3 Check/Replace Inlet Liner and Column GC1->GC3 If no leak S2 Problem is instrumental (Focus on GC/MS) S1->S2 If issue persists in blank S3 Optimize Sample Preparation (e.g., Clean-up, Dilution) S1->S3 If issue is sample-specific

References

2-bromobutanal vs other alkyl halides reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Alkyl Halide Reactivity Comparison

The reactivity of an alkyl halide is primarily determined by its structure (primary, secondary, or tertiary) and the nature of the leaving group. The table below summarizes how these factors influence the two main reaction mechanisms: SN2 and SN1 [1] [2] [3].

Table 1: Reactivity of Alkyl Bromides by Structure

Alkyl Halide Structure Example Preferred Mechanism(s) Key Influencing Factors Relative SN2 Reactivity [4]
Primary 1-bromobutane SN2 (primarily), E2 (with strong, bulky base) [3] Low steric hindrance allows for backside attack [2]. High
Primary (Sterically Hindered) Neopentyl bromide SN2 (very slow) High steric hindrance around the alpha-carbon blocks the attack site [4]. Very Low
Secondary 2-bromobutane SN2, E2, SN1, E1 (all possible, depends on conditions) [3] Borderline case; mechanism depends on nucleophile/base strength and solvent [3]. Moderate
Tertiary 2-bromo-2-methylpropane E2, SN1/E1 (requires weak base) [1] [3] SN2 is blocked by steric hindrance; stability of the formed carbocation favors SN1/E1 [3]. No Reaction (SN2)

Table 2: Reactivity by Leaving Group and Halogen Type

Factor Variant Effect on Reactivity Rationale
Leaving Group [5] [2] Iodide (I⁻) Highest Weakest C-X bond, most stable anion
Bromide (Br⁻) Moderate Intermediate
Chloride (Cl⁻) Lowest Strongest C-X bond (among Cl, Br, I), less stable anion
Halogen Identity RI Highest C-I bond is the weakest and longest [2].
(for the same alkyl group) RBr Moderate
RCl Lowest
RF Unreactive C-F bond is very strong and not a good leaving group [5].

Experimental Protocols for Reactivity Assessment

The following lab procedure is a standard method for qualitatively comparing SN2 reaction rates of different alkyl halides, using the formation of a precipitate as an indicator of reaction speed [4].

Experiment: Qualitative Comparison of SN2 Reaction Rates

  • Objective: To investigate the effects of alkyl halide structure and the nature of the leaving group on the rate of SN2 reactions.
  • Reagents:
    • Sodium Iodide (NaI) in acetone (15% wt/wt)
    • Alkyl Halides (e.g., 1-bromobutane, 2-bromobutane, 2-bromo-2-methylpropane, 1-chlorobutane, neopentyl bromide)
    • Acetone (as a solvent)
  • Procedure [4]:
    • Part 1: Effect of Alkyl Structure: Place 2 mL of NaI in acetone into each of three clean, dry test tubes. Add 2 drops of 1-bromobutane to the first tube, 2 drops of 2-bromobutane to the second, and 2 drops of 2-bromo-2-methylpropane to the third. Stopper and shake the tubes. Record the time at which cloudiness or a precipitate first appears in each tube.
    • Part 2: Effect of Steric Hindrance: Place 1 mL of NaI in acetone into each of two test tubes. Add 2 drops of 1-bromobutane to one and 2 drops of neopentyl bromide to the other. Stopper, shake, and record observations.
    • Part 3: Effect of Leaving Group: Place 1 mL of NaI in acetone into each of two test tubes. Add 2 drops of 1-bromobutane to one and 2 drops of 1-chlorobutane to the other. Stopper, shake, and record observations.
  • Data Interpretation:
    • A positive reaction is indicated by the formation of a cloudiness or precipitate, which is sodium bromide (NaBr) or sodium chloride (NaCl). Since NaBr and NaCl are poorly soluble in acetone, they precipitate out, driving the reaction forward [4].
    • The faster the precipitate forms, the faster the SN2 reaction rate.

Mechanistic Pathways and Decision Logic

The following diagrams illustrate the core mechanisms and the logic for predicting the dominant reaction pathway based on the alkyl halide's structure.

cluster_sn2 SN2 Mechanism (Bimolecular) cluster_sn1 SN1 Mechanism (Unimolecular) sn2_start Alkyl Halide & Nucleophile sn2_ts Pentavalent Transition State sn2_start->sn2_ts Nu⁻ Attack & LG Leave sn2_product Substituted Product (with Inversion) sn2_ts->sn2_product sn2_nu_attack Concerted Backside Attack sn2_lg_leave C-LG Bond Breaks sn1_start Tertiary/Sec Alkyl Halide sn1_carbocation Carbocation Intermediate sn1_start->sn1_carbocation Slow Rate-Determining Step sn1_product Substituted Product (Racemic Mixture) sn1_carbocation->sn1_product Fast Nucleophile Addition sn1_step1 1. Slow Ionization (LG Leaves) sn1_step2 2. Fast Nucleophile Attack

Diagram 1: A comparison of the concerted, one-step SN2 mechanism, which results in inversion of configuration, and the stepwise SN1 mechanism, which proceeds via a carbocation intermediate and results in a racemic mixture.

start Identify Alkyl Halide (Alpha-Carbon) primary Primary Alpha-Carbon start->primary secondary Secondary Alpha-Carbon start->secondary tertiary Tertiary Alpha-Carbon start->tertiary p1 SN2 is Favored (Low Steric Hindrance) primary->p1 p2 E2 is Favored (With Strong Bulky Base) primary->p2 s1 Check Conditions: Strong Nu/Base & Solvent secondary->s1 t1 SN2 is NOT Possible (Too Sterically Hindered) tertiary->t1 t2 E2 is Favored (With Strong Base) tertiary->t2 t3 SN1/E1 is Favored (With Weak Base, e.g., H₂O/ROH) tertiary->t3 s_sn2 SN2 with Good Nucleophile (Polar Aprotic Solvent) s1->s_sn2 Strong Nu s_e2 E2 with Strong Base (Polar Protic Solvent, Heat) s1->s_e2 Strong Base s_sn1e1 SN1/E1 with Weak Base/Nu (Polar Protic Solvent) s1->s_sn1e1 Weak Base/Nu

Diagram 2: A decision tree for predicting the most likely reaction mechanism (SN1, SN2, E1, E2) based on the structure of the alkyl halide's alpha-carbon and the reaction conditions [1] [3].

Important Considerations for 2-Bromobutanal

The presence of the aldehyde group (-CHO) in this compound introduces critical complexities not observed in simpler alkyl halides like 2-bromobutane:

  • Electron-Withdrawing Effect: The aldehyde group is strongly electron-withdrawing. This can polarize the C-Br bond further, potentially increasing its reactivity in both substitution and elimination reactions compared to 2-bromobutane.
  • Potential for Side Reactions: The carbonyl carbon of the aldehyde is itself electrophilic and could be attacked by strong nucleophiles intended to displace bromide. This necessitates careful selection of reagents to avoid unwanted side products.
  • Acidity of Alpha-Proton: The proton on the carbon between the Br and the CHO (the alpha-carbon) is acidic. Under basic conditions, deprotonation could compete with substitution or lead to elimination (E2) much more readily than in a standard secondary alkyl halide.

References

Validation Framework for GC-MS Methods

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the typical validation parameters and target values you should aim for, based on data from analyses of similar compounds.

Validation Parameter Typical Target / Reported Value Example from Literature
Limit of Detection (LOD) 1–3 μg/mL (or ng/mg) for trace analysis [1] [2] LOD as low as 1 μg/mL for cocaine; 3 μg/g for alkyl halide impurities in a drug substance [1] [2]
Linearity Correlation coefficient (R²) ≥ 0.999 [3] [2] R² ≥ 0.9994 for penicillin G in eggs; >0.999 for alkyl halides in cilastatin sodium [3] [2]
Accuracy (Recovery) 80–120% [3] [4] 80.31–94.50% for penicillin G; 83.2–106% for amphetines and cathinones in blood [3] [4]
Precision Relative Standard Deviation (RSD) < 2–5% (intra-day) [1] [4] RSD < 0.25% for retention times of stable compounds; inter-day RSD ≤ 8.1% for stimulants in blood [1] [4]
Specificity No interference from blank matrix or other analytes Confirmed by analyzing blank samples and checking for interfering peaks [5] [6]

Experimental Protocols from Related Analyses

Here are detailed methodologies from published studies that you can adapt for validating your 2-bromobutanal GC-MS method.

  • Sample Preparation for Volatile Alkyl Halides: For analyzing volatile compounds like 1- and 2-bromopropane in urine, a static headspace sampling technique was used. This technique is ideal for volatile analytes as it minimizes sample handling and reduces background interference. The method was validated with average recoveries of 104–121% across a concentration range, though with RSDs as high as 17% at very low levels [5].
  • Extraction for Semi-Volatiles in Complex Matrices: For less volatile or thermally stable alkyl halides and other impurities in solid drug substances, a liquid-liquid extraction (LLE) is common. One study used sonication and centrifugation of the powdered sample in methanol, followed by direct analysis of the supernatant [1]. Another study used a simple LLE with butyl acetate for drugs in blood, achieving high recovery without needing an evaporation or derivatization step [6].
  • Instrumental Analysis for Specificity and Sensitivity: A study on alkyl halides used a GC with a VF-624 ms capillary column (30% cyanopropylphenyl) and a single quadrupole mass spectrometer (MSD). The method was developed using an Analytical Quality by Design (QbD) approach to ensure robustness, selecting the peak area and resolution as the most critical attributes for sensitivity and specificity [7].

Method Development Workflow

Since a direct method is unavailable, you will need to develop and validate one. The following workflow, based on principles from the search results, outlines a systematic approach.

Start Start: Method Development SP Sample Preparation Start->SP IC Instrument Conditions Start->IC HS Static Headspace SP->HS LLE Liquid-Liquid Extraction SP->LLE Val Method Validation HS->Val For volatile analytes LLE->Val For semi-volatiles Col Column Selection (e.g., VF-624ms, DB-5ms) IC->Col Temp Temperature Program IC->Temp Col->Val Temp->Val LOD LOD/LOQ Val->LOD Lin Linearity Val->Lin Acc Accuracy/Precision Val->Acc

Key Considerations for Your Project

To successfully establish your method, keep these points in mind:

  • Start with Headspace GC-MS: Given that this compound is a volatile compound, beginning your development with static headspace sampling is highly recommended, as it efficiently minimizes matrix effects [5].
  • Focus on Key Parameters for Impurities: For trace-level analysis, the most critical validation parameters are LOD, LOQ, and specificity. The Analytical QbD approach is particularly valuable here for building robustness into your method from the start [7].
  • Adopt a Systematic Optimization Approach: Instead of the traditional One-Factor-at-a-Time (OFAT) method, consider using Design of Experiments (DoE). This approach is more efficient for understanding how multiple parameters (like temperature and flow rate) interact and for reliably finding optimal conditions [8].

References

Stereochemistry of Compounds with Multiple Chiral Centers

Author: Smolecule Technical Support Team. Date: February 2026

A compound with two chiral centers can have up to four stereoisomers (2²), consisting of two pairs of enantiomers [1]. The relationship between stereoisomers that are not mirror images is called diastereomerism [1] [2].

For a molecule like 2-bromobutanal, which has chiral centers at the 2-position (like 2-bromobutane) and at the aldehyde carbon (if we consider its hydrated form or reactions), the four possible stereoisomers would share similar relationships.

  • Enantiomers: Pairs of non-superimposable mirror images. They have identical physical properties except for the direction in which they rotate plane-polarated light [1] [2].
  • Diastereomers: Stereoisomers that are not mirror images. They have different physical properties, including boiling point, melting point, density, polarity, and solubility, as well as different chemical reactivities [1]. This is crucial for separation and analysis.

The table below summarizes the core relationships, using a generic notation for the (R) and (S) configurations at the two chiral centers:

Stereoisomer Pair Stereochemical Relationship Key Characteristics
(R,R) vs (S,S) Enantiomers Mirror images; identical physical properties, opposite optical activity [1]
(R,S) vs (S,R) Enantiomers Mirror images; identical physical properties, opposite optical activity [1]
(R,R) vs (R,S) Diastereomers Non-mirror images; different physical & chemical properties [1]
(R,R) vs (S,R) Diastereomers Non-mirror images; different physical & chemical properties [1]

Analytical Methods for Separation and Analysis

The different physical properties of diastereomers make them separable by standard analytical techniques. The primary method for distinguishing and quantifying stereoisomers is High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase [3].

For volatile compounds like alkyl halides, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and robust method [4]. While not detailed in the search results for this compound specifically, the general workflow for developing such an analytical method involves:

  • Method Development and Optimization: Using approaches like Analytical Quality by Design (QbD) to systematically optimize instrument parameters for the best separation (resolution) and detection sensitivity (peak area) [4].
  • Method Validation: The developed method is rigorously validated according to international guidelines (e.g., ICH Q2) to ensure it is specific, sensitive, accurate, and precise for its intended purpose [4] [5].

Stereoisomer Relationships

The following diagram illustrates the relationships between the four possible stereoisomers of a compound with two chiral centers, like this compound.

G compound Compound with 2 Chiral Centers 4 Stereoisomers 4 Stereoisomers compound->4 Stereoisomers  Has Pair 1: (R,R) & (S,S) Pair 1: (R,R) & (S,S) 4 Stereoisomers->Pair 1: (R,R) & (S,S)  Consist of Pair 2: (R,S) & (S,R) Pair 2: (R,S) & (S,R) 4 Stereoisomers->Pair 2: (R,S) & (S,R) Enantiomers Enantiomers Pair 1: (R,R) & (S,S)->Enantiomers  Are Diastereomers Diastereomers Pair 1: (R,R) & (S,S)->Diastereomers Are   Pair 2: (R,S) & (S,R)->Enantiomers  Are Pair 2: (R,S) & (S,R)->Diastereomers Are  

How to Proceed with Your Research

Since direct data on this compound is limited, here are suggestions for finding the information you need:

  • Search for Specific Analytical Methods: Look for research papers that analyze "this compound" specifically, or closely related compounds like "2-bromobutane" or "2-chlorobutanal," using chiral GC-MS or HPLC.
  • Consult Chemical Databases: Use scientific databases (like SciFinder, Reaxys, or PubMed) to find specific physical property data (e.g., specific optical rotation, boiling points of isomers) if they have been reported.
  • Focus on General Principles: For a comparison guide, you can structure it around the well-established principles of diastereomerism, explaining that the isomers will have differing physical properties and can be separated by chiral chromatography, even if specific numerical data for this compound is scarce.

References

2-bromobutanal ICH M7 classification

Author: Smolecule Technical Support Team. Date: February 2026

ICH M7 Classification Framework

The ICH M7 guideline categorizes impurities into five classes based on their mutagenic and carcinogenic potential [1]. The following table outlines these classes and how they are typically applied to alkyl halides:

Class Definition Typical Implication for Alkyl Halides
Class 1 Known mutagenic carcinogens Known mutagenic carcinogens; high risk, requires strict control [1].
Class 2 Known mutagens with unknown carcinogenic potential Known mutagens with unknown carcinogenic potential; treated as high risk [1].
Class 3 Alerting structures, no mutagenicity data Alerting structures with no mutagenicity data; signals positive (Q)SAR prediction, treated as potential genotoxic impurity (PGI) [1].
Class 4 Alerting structures, sufficient data to demonstrate lack of mutagenicity N/A (Not mentioned in available search results for alkyl halides)
Class 5 No structural alerts for mutagenicity No structural alerts; may be considered non-genotoxic if sufficient data exists [1].

Alkyl halides are generally considered Potential Genotoxic Impurities (PGIs) as they can alkylate DNA bases [1]. A 2022 study performing an in silico analysis on 144 small alkyl halides found that the vast majority (124 out of 144) were classified into Classes 1, 2, or 3, underscoring their high inherent risk [1].

Methodology for Classification

The ICH M7 guideline recommends a standardized approach for impurity classification, which you can apply to evaluate 2-bromobutanal.

Experimental Workflow for ICH M7 Classification

The following diagram illustrates the logical workflow for classifying an impurity according to ICH M7 guidelines:

ICH_M7_Workflow Start Impurity to Classify (e.g., this compound) A Literature and Database Review for Existing Experimental Data Start->A B Data Available and Conclusive? A->B C Proceed to Classification B->C Yes D Conduct (Q)SAR Analysis B->D No I Class 5 No Mutagenic Concern C->I Data shows no mutagenicity L Class 1, 2, or 3 Mutagenic Concern C->L Data shows mutagenicity E Use Two Complementary (Q)SAR Methodologies D->E F Expert Knowledge Rule-Based (e.g., Derek Nexus) E->F G Statistical-Based (e.g., Sarah Nexus, CASE Ultra) E->G H Are Predictions Consistently Negative? F->H G->H H->I Yes J Is There a Positive Prediction? H->J No J->I No K Expert Judgment Resolve Conflicts/Uncertainties J->K Yes K->L

Detailed Protocols
  • (Q)SAR Analysis

    • Purpose: To predict the mutagenic potential of an impurity using computational models, serving as a substitute for biological testing under ICH M7 [2].
    • Protocol: The guideline mandates the use of two complementary (Q)SAR methodologies:
      • Expert Knowledge Rule-Based System: This system (e.g., Derek Nexus) relies on a knowledge base of established structural alerts for mutagenicity and expert rules [2].
      • Statistical-Based System: This system (e.g., Sarah Nexus, CASE Ultra) uses statistical models derived from large databases of experimental results to identify correlations between chemical structure and activity [1] [2].
    • Interpretation: If both methodologies yield a negative prediction (no structural alerts), the impurity can be classified as Class 5. If either system yields a positive prediction, the impurity is considered to have mutagenic concern (Class 1, 2, or 3), unless existing experimental data definitively overrules the prediction [2].
  • Expert Judgment

    • Purpose: To resolve conflicting, inconclusive, or ambiguous predictions from (Q)SAR analyses or existing literature [2].
    • Protocol: This is a formal review process typically conducted by a team of toxicologists and chemists. They scrutinize the (Q)SAR results, examining the underlying reasoning and the specific training set compounds that generated an alert. The team also conducts a broader assessment considering factors like:
      • Chemical Analogy: Searching for structurally similar compounds with reliable experimental Ames test data [2].
      • Mechanistic Plausibility: Evaluating the compound's potential to be metabolically activated or its inherent electrophilicity and reactivity with DNA [2].
      • 3D Structure Analysis: Considering aspects like planarity, which can influence DNA intercalation, but may not be captured by standard 2D (Q)SAR systems [2].

References

2-bromobutanal analytical QbD approach

Author: Smolecule Technical Support Team. Date: February 2026

The Analytical QbD Workflow for PGIs

Analytical Quality by Design is a systematic, risk-based approach to method development that ensures robustness and reliability throughout its lifecycle [1]. The workflow can be visualized as follows:

ATP Analytical Target Profile (ATP) CQA Identify Critical Quality Attributes (CQAs) ATP->CQA RA Risk Assessment CQA->RA DS Establish Design Space RA->DS CS Control Strategy DS->CS Val Method Validation CS->Val

  • Define the Analytical Target Profile (ATP): The ATP is a predefined objective that outlines the method's purpose. For 2-bromobutanal as a PGI, the primary goal would be to detect and quantify trace levels with high specificity. A suitable target might be "To quantify this compound at a level of 0.5 ppm (or lower) in an Active Pharmaceutical Ingredient (API) using GC-MS" [2] [3].
  • Identify Critical Quality Attributes (CQAs): CQAs are the measurable performance characteristics of the method. For a chromatographic method for PGIs, the key CQAs are peak area (for sensitivity and accuracy) and resolution (for specificity), rather than just analysis time [2].
  • Perform Risk Assessment & Identify CPPs: This step identifies which method parameters have the most significant effect on the CQAs. Tools like a Fishbone (Ishikawa) diagram can be used. For a GC-MS method, factors like oven temperature programming, flow rate, and injection port temperature are typically high-risk and are considered Critical Method Parameters (CMPs) [1].
  • Develop the Design Space (DS) via DoE: The Design Space is the multidimensional combination of CMPs where the method performs robustly. It is established through structured Design of Experiments (DoE), such as a Box-Behnken design, which systematically varies the CMPs to model their effect on the CQAs [1].
  • Implement a Control Strategy: This involves locking down the optimized method parameters and defining system suitability tests to ensure the method remains within the Design Space during routine use [1].
  • Method Validation: Finally, the method is validated according to ICH Q2(R1) guidelines to confirm it meets the ATP, assessing parameters like specificity, accuracy, precision, LOD, LOQ, and linearity [2].

AQbD in Action: A Model from Alkyl Halides Analysis

The following table summarizes the key parameters from the published study on 19 alkyl halides, which serves as an excellent model for developing a method for this compound [2] [3].

AQbD Element Description from Model Study Potential Adaptation for this compound
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is highly suitable for volatile compounds like this compound.
ATP (Goal) Sensitive and simultaneous detection of 19 alkyl halide PGIs. Quantify this compound at sub-ppm levels in a specific API.
CQAs Peak Area and Resolution [2] Same CQAs are critical for sensitivity and specificity.
Critical Method Parameters (CMPs) Oven temperature, flow rate [2]. Similar CMPs expected; requires DoE to define for this compound.
Design of Experiments (DoE) Used to model the effect of CMPs on CQAs and define the Design Space [2]. A screening design followed by a response surface design (e.g., Box-Behnken) is recommended.
Optimal Column VF-624 ms capillary column [2]. A mid-polarity column like the VF-624 ms is a strong starting point.
Validation Results The method was validated per ICH Q2 for specificity, LOD, LOQ, linearity, accuracy, and precision [2]. The same validation parameters must be demonstrated for this compound.

AQbD vs. Traditional Method Development

Adopting an AQbD approach offers significant advantages over the traditional, one-factor-at-a-time (OFAT) method development, especially for controlling critical impurities.

Feature Traditional Approach (OFAT) Analytical QbD Approach
Philosophy Empirical, unplanned; reactive to problems [1]. Systematic, proactive, and based on prior knowledge [1].
Robustness Evaluated after method development; may have narrow operating ranges. Built into the method from the start via the Design Space [1].
Regulatory Flexibility Minor changes often require regulatory notification. Operational flexibility within the approved Design Space [1].
Control Strategy Fixed operational parameters with limited understanding of interactions. Control based on a deep understanding of CMP-CQA relationships [1].
Lifecycle Management Difficult to improve; changes require re-validation. Allows for continuous improvement within the defined control strategy [1].

A Proposed Experimental Workflow for this compound

The following diagram outlines a detailed, step-by-step experimental protocol based on the model study, which you can follow to develop your own method.

Step1 1. In-silico Risk Assessment (QSAR for Genotoxicity) Step2 2. Define ATP & CQAs Step1->Step2 Step3 3. Risk Assessment & CPP Screening (e.g., via Fishbone Diagram) Step2->Step3 Step4 4. Establish Design Space via DoE (e.g., Box-Behnken Design) Step3->Step4 Step5 5. Method Validation (per ICH Q2 Guideline) Step4->Step5

Step 1: In-silico Risk Assessment

  • Protocol: Use quantitative structure-activity relationship (Q-SAR) software (e.g., Derek Nexus, Sarah Nexus) to predict the genotoxic potential of this compound. This provides a scientific basis for its classification as a PGI according to ICH M7 guidelines [2] [3].

Step 2: Define ATP and CQAs

  • Protocol: Formally document the ATP. For example: "To quantitatively determine this compound at a specification limit of 0.5 ppm in [API Name] with an accuracy of 80-120% and a precision of RSD < 10%." From this, define peak area and chromatographic resolution from neighboring peaks as your CQAs [2].

Step 3: Risk Assessment to Identify CPPs

  • Protocol: Brainstorm all potential method parameters using a Fishbone (Ishikawa) Diagram. Parameters like oven temperature ramp rate, initial oven temperature, flow rate, and MS transfer line temperature would likely be high-risk. This prioritizes factors for experimental investigation [1].

Step 4: Establish Design Space via Design of Experiments (DoE)

  • Protocol:
    • Screening: Use a Plackett-Burman or fractional factorial design to screen a larger number of factors and identify the most critical ones.
    • Optimization: Use a Box-Behnken or Central Composite Design (response surface methodology) with the critical factors (e.g., 3 factors). Run the experiments in a randomized order.
    • Modeling & DS: Use statistical software to build mathematical models linking the CPPs to the CQAs (peak area, resolution). The combination of CPPs where the CQAs meet all criteria defines your Method Operable Design Region (MODR) [1].

Step 5: Method Validation

  • Protocol: Validate the final method per ICH Q2(R1). This includes tests for [2]:
    • Specificity: No interference from the API or other impurities.
    • Linearity & Range: r² ≥ 0.99 over the concentration range (e.g., from LOQ to 120% of specification).
    • Accuracy: Recovery studies at multiple levels (e.g., 50%, 100%, 150% of specification).
    • Precision: Repeatability (injecting 6 replicates at 100%) and intermediate precision (different day, analyst, instrument).
    • LOD/LOQ: Signal-to-noise ratios of 3:1 and 10:1, respectively.

The AQbD approach provides a scientifically rigorous and defendable framework for ensuring your analytical method for this compound remains reliable throughout the product lifecycle.

References

A Comparative Overview: 2-Bromobutane vs. 1-Bromobutane

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key properties and stability factors for the two bromobutane isomers.

Feature 1-Bromobutane (a Primary Alkyl Bromide) 2-Bromobutane (a Secondary Alkyl Bromide)
Molecular Formula C4H9Br [1] C4H9Br [2]
Molar Mass 137.02 g/mol [1] 137.02 g/mol [2]
CAS Registry Number 109-65-9 [3] Not specified in results
Boiling Point ~101 °C [3] Not specified in results
Major Product in Free Radical Bromination of n-Butane Minor product [4] Major product [4]
Carbon Type Primary (carbon attached to bromine is bonded to one other carbon) [4] Secondary (carbon attached to bromine is bonded to two other carbons) [4]
Stability of Radical Intermediate Less stable primary radical [4] More stable secondary radical (due to hyperconjugation) [4]

Experimental Context and Methodologies

The preference for the formation of 2-bromobutane over 1-bromobutane is clearly demonstrated in a standard organic chemistry experiment: the free radical bromination of n-butane.

Experimental Protocol: Free Radical Bromination of n-Butane
  • Introduction: The reaction involves exposing a mixture of n-butane and bromine to heat or light.
  • Procedure:
    • Initiation: Under UV light or heat, the Br-Br bond in a bromine molecule homolytically cleaves to generate two highly reactive bromine radicals [4].
    • Propagation: A bromine radical abstracts a hydrogen atom from n-butane. This step is regioselective:
      • Abstraction from one of the terminal (end) carbon atoms forms a primary alkyl radical.
      • Abstraction from the internal carbon atoms (C2 or C3) forms a secondary alkyl radical.
    • The radical intermediate then reacts with another Br2 molecule to form the final bromobutane product (either 1-bromobutane or 2-bromobutane) and generate a new bromine radical to continue the chain reaction [4].
  • Data Analysis: The product mixture is analyzed, typically using gas chromatography, which shows that 2-bromobutane is the major product [4].
Stability Relationship Logic

The following diagram illustrates the logical relationship behind the observed product distribution in the bromination of n-butane, which is governed by the stability of the intermediate radical.

Start Free Radical Bromination of n-Butane A Hydrogen Abstraction by Br• Start->A B Forms Radical Intermediate A->B C1 Primary Radical (Less Stable) B->C1 C2 Secondary Radical (More Stable) B->C2 D1 Minor Product C1->D1 Reacts with Br2 D2 Major Product (2-Bromobutane) C2->D2 Reacts with Br2 Reason Reason: Hyperconjugation stabilizes the secondary radical C2->Reason

The Missing Compound: 2-Bromobutanal

The search results do not contain specific data for This compound. This compound is structurally distinct from 2-bromobutane due to the presence of a reactive aldehyde group. This key difference means that:

  • Its chemical and physical properties would be significantly different.
  • Its stability would be influenced by different factors, such as the electron-withdrawing nature of the aldehyde group and the potential for different decomposition pathways.

References

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Dates

Last modified: 04-14-2024

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